molecular formula C13H18O2 B1194235 Phenethyl 2-methylbutyrate CAS No. 24817-51-4

Phenethyl 2-methylbutyrate

Cat. No.: B1194235
CAS No.: 24817-51-4
M. Wt: 206.28 g/mol
InChI Key: KVKKTLBBYFABAZ-UHFFFAOYSA-N
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Description

2-Phenylethyl 2-methylbutanoate, also known as benzylcarbinyl 2-methylbutyrate or fema 3632, belongs to the class of organic compounds known as fatty acid esters. These are carboxylic ester derivatives of a fatty acid. 2-Phenylethyl 2-methylbutanoate is considered to be a practically insoluble (in water) and relatively neutral molecule. 2-Phenylethyl 2-methylbutanoate has been primarily detected in urine. Within the cell, 2-phenylethyl 2-methylbutanoate is primarily located in the membrane (predicted from logP) and cytoplasm. 2-Phenylethyl 2-methylbutanoate is a sweet, floral, and green tasting compound that can be found in alcoholic beverages and herbs and spices. This makes 2-phenylethyl 2-methylbutanoate a potential biomarker for the consumption of these food products.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenylethyl 2-methylbutanoate
Source PubChem
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InChI

InChI=1S/C13H18O2/c1-3-11(2)13(14)15-10-9-12-7-5-4-6-8-12/h4-8,11H,3,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVKKTLBBYFABAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)OCCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2047567
Record name 2-Phenylethyl 2-methylbutanoate
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Molecular Weight

206.28 g/mol
Source PubChem
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Physical Description

Colourless liquid; sweet floral fruity odour with a warm, oily-herbaceous undertone
Record name Phenethyl 2-methylbutyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/926/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

136.00 °C. @ 30.00 mm Hg
Record name 2-Phenylethyl 2-methylbutanoate
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble in water; soluble in oils, Miscible at room temperature (in ethanol)
Record name Phenethyl 2-methylbutyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/926/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.974-0.980
Record name Phenethyl 2-methylbutyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/926/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

24817-51-4
Record name Phenylethyl 2-methylbutyrate
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Phenethyl 2-methylbutyrate
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Record name Butanoic acid, 2-methyl-, 2-phenylethyl ester
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Record name 2-Phenylethyl 2-methylbutanoate
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Record name 2-phenylethyl 2-methylbutyrate
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Record name PHENETHYL 2-METHYLBUTYRATE
Source FDA Global Substance Registration System (GSRS)
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Record name 2-Phenylethyl 2-methylbutanoate
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

phenethyl 2-methylbutyrate chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties of Phenethyl 2-Methylbutyrate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is an aromatic ester recognized for its characteristic sweet, floral, and fruity aroma.[1] This guide serves as a comprehensive technical resource, detailing the essential chemical properties, synthesis, purification, and analytical methodologies pertinent to this compound. As a key ingredient in the flavor and fragrance industries, a thorough understanding of its chemical characteristics is paramount for researchers and formulation scientists.[2] This document provides field-proven insights and self-validating protocols to ensure scientific integrity and practical applicability in a research and development setting.

Chemical Identity and Physicochemical Properties

This compound, also known as 2-phenylethyl 2-methylbutanoate, is identified by the CAS Number 24817-51-4.[3] The compound is a colorless to pale yellow liquid under standard conditions and possesses a distinct floral and fruity odor.[1][3] Its primary application lies within the flavor and fragrance sectors, where it imparts these sensory characteristics to a variety of products.[2]

A summary of its key identifiers and physicochemical properties is presented in Table 1. This data is fundamental for its handling, formulation, and quality control.

Table 1: Chemical Identifiers and Physicochemical Properties of this compound

PropertyValueSource(s)
IUPAC Name 2-phenylethyl 2-methylbutanoate[3]
Synonyms This compound, Rose butanoate[4]
CAS Number 24817-51-4[3]
Molecular Formula C₁₃H₁₈O₂[3]
Molecular Weight 206.28 g/mol [3]
Appearance Colorless to pale yellow clear liquid[3]
Odor Profile Sweet, floral, fruity, waxy, green[5]
Boiling Point 262 - 264 °C (at 760 mm Hg) 136 °C (at 30 mm Hg)[2][3]
Density 0.975 g/mL at 25 °C[5]
Refractive Index n20/D 1.484 - 1.488[2]
Solubility Insoluble in water; soluble in oils and ethanol[3][6]
Flash Point 110 °C (230 °F)[7]
FEMA Number 3632[3]

Synthesis and Purification

The synthesis of this compound is most commonly achieved via Fischer esterification. This acid-catalyzed reaction involves the condensation of phenethyl alcohol with 2-methylbutyric acid. The causality behind this choice of reaction is its efficiency and the relative availability of the starting materials. To drive the reaction equilibrium towards the product, an excess of the alcohol reactant is typically used, and the water formed during the reaction is removed.[8]

Synthesis Workflow: Fischer Esterification

The following diagram illustrates the logical flow of a standard laboratory-scale synthesis and subsequent purification of this compound.

G cluster_synthesis Synthesis Stage cluster_workup Work-up & Purification Reactants Phenethyl Alcohol + 2-Methylbutyric Acid Catalyst Acid Catalyst (e.g., H₂SO₄, p-TsOH) Reactants->Catalyst Reaction Reflux Reaction Mixture (1-2 hours) Catalyst->Reaction Quench Cool & Quench (Add H₂O) Reaction->Quench Crude Product Extract Solvent Extraction (e.g., Ethyl Acetate) Quench->Extract Wash Aqueous Wash (NaHCO₃, Brine) Extract->Wash Dry Dry Organic Layer (Na₂SO₄) Wash->Dry Concentrate Solvent Removal (Rotary Evaporation) Dry->Concentrate Purify Vacuum Distillation Concentrate->Purify FinalProduct This compound Purify->FinalProduct >95% Pure Product

Caption: Workflow for Synthesis and Purification.

Detailed Experimental Protocol: Synthesis

This protocol is a self-validating system, where successful completion of each step is confirmed by the physical properties of the intermediate materials.

  • Reactant Charging: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-methylbutyric acid (1.0 eq), phenethyl alcohol (1.5 eq), and a catalytic amount of para-toluenesulfonic acid (p-TsOH, ~0.02 eq).[9] The use of excess alcohol is a critical choice to shift the reaction equilibrium towards the ester product, in accordance with Le Chatelier's principle.[6]

  • Reaction: Heat the mixture to a gentle reflux for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate. Transfer the solution to a separatory funnel.

  • Washing: Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst and any unreacted carboxylic acid, and finally with a saturated solution of sodium chloride (brine) to reduce the solubility of organic material in the aqueous phase.[10]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[10]

Detailed Experimental Protocol: Purification

The crude ester obtained from the synthesis protocol contains unreacted starting materials and by-products. Purification is essential to meet the high-purity requirements for fragrance and flavor applications.

  • Fractional Distillation: The most effective method for purifying this compound is fractional distillation under reduced pressure.[2] This technique is chosen to avoid thermal degradation of the ester at its high atmospheric boiling point.

  • Procedure: Assemble a fractional distillation apparatus. Transfer the crude ester to the distillation flask.

  • Distillation: Gradually reduce the pressure and begin heating. Collect the fraction that distills at the boiling point of this compound at the given pressure (e.g., ~136 °C at 30 mm Hg).[3] Discard the initial lower-boiling point fraction and the higher-boiling point residue.

  • Quality Control: The purity of the collected fraction should be assessed using Gas Chromatography-Mass Spectrometry (GC-MS). A purity of ≥95% is typically required for commercial grades.[5]

Spectroscopic and Chromatographic Analysis

Structural elucidation and purity assessment are critical for validating the identity and quality of this compound. A combination of spectroscopic and chromatographic techniques provides a comprehensive analytical profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the molecular structure. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound

Assignment (Structure) ¹H NMR (ppm) ¹³C NMR (ppm)

a (CH₃-CH₂)~0.8-0.9~11.5
b (CH₃-CH)~1.1-1.2~16.5
c (CH₃-CH₂)~1.4-1.7~26.5
d (CH)~2.3-2.5~41.5
e (CH₂-Ph)~2.9-3.0~35.0
f (O-CH₂)~4.2-4.3~65.0
g (Aromatic C-H)~7.2-7.4~126.5 (para), ~128.5 (meta), ~129.0 (ortho)
h (Aromatic C)~138.0
i (C=O)~176.5

Note: Predicted values based on typical chemical shifts for similar functional groups. Experimental data can be found on databases such as PubChem.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound is characterized by the presence of a strong ester carbonyl stretch and C-H stretches from the alkyl and aromatic moieties.

Table 3: Characteristic Infrared Absorption Bands

Wavenumber (cm⁻¹)VibrationFunctional Group
~2850-3000C-H StretchAlkyl (CH, CH₂, CH₃)
~3030-3080C-H StretchAromatic
~1735 C=O Stretch Ester Carbonyl
~1150-1250C-O StretchEster Linkage
~1450-1600C=C StretchAromatic Ring

Note: The most diagnostically significant peak is the strong C=O stretch around 1735 cm⁻¹, which confirms the presence of the ester functional group.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with Gas Chromatography (GC-MS), is the definitive method for both identification and purity assessment. Electron Ionization (EI) is typically used, leading to characteristic fragmentation patterns.

The molecular ion peak (M⁺) for this compound is expected at m/z = 206. The most prominent peak in the mass spectrum, known as the base peak, is observed at m/z = 104.[3] This corresponds to the stable tropylium cation ([C₇H₇]⁺) formed after cleavage of the bond beta to the aromatic ring, a characteristic fragmentation for phenethyl derivatives.

Table 4: Key Mass Spectrometry Fragmentation Ions

m/zProposed Fragment IonOrigin
206[C₁₃H₁₈O₂]⁺Molecular Ion (M⁺)
104 [C₈H₈]⁺ Base Peak; Styrene radical cation from McLafferty-type rearrangement
105[C₈H₉]⁺Loss of ·CH(CH₃)COOCH₂
57[C₄H₉]⁺Butyl cation from cleavage of the ester

Source: Data derived from PubChem and NIST spectral libraries.[3]

Analytical Protocol: GC-MS for Purity Assessment

This protocol provides a framework for the quantitative analysis of this compound.

  • System Configuration: A gas chromatograph equipped with a capillary column (e.g., DB-5ms or equivalent) coupled to a mass spectrometer.

  • Sample Preparation: Prepare a dilute solution of the purified ester in a suitable solvent (e.g., ethyl acetate) at approximately 1 mg/mL.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium, at a constant flow rate (e.g., 1 mL/min)

    • Oven Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C, and hold for 5 minutes.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 40-350

  • Data Analysis: Integrate the peak corresponding to this compound. Purity is determined by the relative peak area compared to the total area of all peaks in the chromatogram.[11] Identification is confirmed by matching the acquired mass spectrum with a reference library.[12]

Chemical Reactivity and Stability

Hydrolysis

The primary chemical transformation of concern for this compound is hydrolysis. This reaction is the reverse of the Fischer esterification and can be catalyzed by either acid or base. Under physiological or environmental conditions, the ester is expected to hydrolyze into its constituent parts: phenethyl alcohol and 2-methylbutyric acid.[13]

G Ester This compound Products Phenethyl Alcohol + 2-Methylbutyric Acid Ester->Products H⁺ or OH⁻ Plus + Plus->Products H⁺ or OH⁻ Water H₂O Water->Products H⁺ or OH⁻

Sources

phenethyl 2-methylbutyrate CAS number 24817-51-4 details

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Phenethyl 2-Methylbutyrate (CAS 24817-51-4)

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development and chemical industries. It delves into the core scientific principles of this compound, from its fundamental properties and synthesis to its analytical characterization, applications, and metabolic fate.

Introduction and Core Compound Profile

This compound (CAS: 24817-51-4) is an organic ester recognized for its potent sensory characteristics.[1] It possesses a complex and pleasant aroma profile, predominantly described as floral, fruity, and sweet, with nuances of rose, honey, and green notes.[2] This olfactory profile makes it a valuable ingredient in the flavor and fragrance industries.[1][3] While its primary applications are in consumer goods, its stability and defined chemical nature make it a subject of interest for various scientific applications, including its use as a chemical intermediate or a well-characterized excipient in formulation studies.[1][3] This document provides a detailed examination of its chemical identity, synthesis protocols, analytical methods, and safety profile to support advanced research and development activities.

Physicochemical and Structural Properties

Understanding the fundamental properties of a compound is critical for its effective application in research and development. This compound is a colorless to pale yellow liquid under standard conditions.[3] Its identity is defined by the ester linkage between phenethyl alcohol and 2-methylbutyric acid.

Diagram: Chemical Structure of this compound

Caption: Chemical structure of 2-phenylethyl 2-methylbutanoate.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 24817-51-4[3]
Molecular Formula C₁₃H₁₈O₂[1]
Molecular Weight 206.28 g/mol [4]
Appearance Colorless to pale yellow liquid[3]
Boiling Point 262 - 264 °C (at 760 mmHg)[3]
136 °C (at 30 mmHg)[1][4]
Density / Specific Gravity 0.974 - 0.980 g/cm³ at 25 °C[3]
Refractive Index (n20/D) 1.481 - 1.489[3]
Flash Point > 93 °C (> 200 °F)[4]
Vapor Pressure 0.00415 mmHg at 20 °C[4]
Water Solubility 16.47 mg/L (estimated)[4]
logP (o/w) 3.5 - 3.97 (estimated)[2][4]
FEMA Number 3632[4]

Synthesis Methodologies

The synthesis of this compound is primarily achieved through esterification. Both classical chemical methods and modern biocatalytic approaches are viable, with the choice depending on factors such as scale, desired purity, and environmental considerations.

Chemical Synthesis: Fischer-Speier Esterification

The most common laboratory and industrial method for producing this ester is the Fischer-Speier esterification.[5][6] This acid-catalyzed reaction involves the condensation of phenethyl alcohol with 2-methylbutyric acid. The reaction is reversible, necessitating strategies to drive the equilibrium toward the product side.[5] This is typically achieved by using an excess of one reactant (usually the alcohol) or by removing water as it is formed, for instance, through azeotropic distillation with a Dean-Stark apparatus.[6][7]

Diagram: Fischer-Speier Esterification Mechanism

FischerEsterification reactants Phenethyl Alcohol + 2-Methylbutyric Acid + Acid Catalyst (H⁺) step1 1. Protonation of Carbonyl Oxygen reactants->step1 intermediate1 Protonated Carboxylic Acid (Activated Electrophile) step1->intermediate1 Increases electrophilicity step2 2. Nucleophilic Attack by Alcohol intermediate1->step2 intermediate2 Tetrahedral Intermediate step2->intermediate2 step3 3. Proton Transfer intermediate2->step3 intermediate3 Protonated Intermediate (H₂O as Leaving Group) step3->intermediate3 Forms good leaving group step4 4. Elimination of Water intermediate3->step4 intermediate4 Protonated Ester step4->intermediate4 step5 5. Deprotonation intermediate4->step5 products This compound + Water + H⁺ step5->products Regenerates catalyst

Caption: The multi-step mechanism of acid-catalyzed Fischer esterification.

Protocol: Laboratory Scale Fischer Esterification

This protocol describes a representative procedure for the synthesis of this compound.

  • Reactant Charging: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a Dean-Stark trap, combine phenethyl alcohol (1.0 eq), 2-methylbutyric acid (1.2 eq), and a non-polar solvent capable of forming an azeotrope with water (e.g., toluene, ~2 mL per gram of alcohol).

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH) or concentrated sulfuric acid (H₂SO₄) (approx. 1-2% of the total reactant weight). Causality Note: The acid protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the alcohol.[7][8]

  • Reaction Reflux: Heat the mixture to reflux. The toluene-water azeotrope will distill into the Dean-Stark trap. As the vapor condenses, the water will separate and collect in the bottom of the trap, while the toluene will overflow back into the reaction flask. Continue reflux until no more water is collected (typically 2-4 hours). Trustworthiness Note: The volume of collected water serves as a direct measure of reaction progress, allowing for clear determination of the reaction endpoint.

  • Work-up and Neutralization: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst, followed by a brine wash to remove residual water-soluble components.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude ester can be purified by vacuum distillation to yield the final high-purity product.

Biocatalytic Synthesis: An Enzymatic Alternative

Modern synthetic chemistry increasingly favors "green" methodologies. The enzymatic synthesis of phenethyl esters using lipases (e.g., Novozym 435 from Candida antarctica) presents a highly efficient and environmentally friendly alternative to acid catalysis.[2] These reactions can be conducted under mild conditions (e.g., 40-50 °C) and often achieve very high conversion rates (>99%).[2][9] The enzyme's reusability further enhances the economic and environmental viability of this approach.[2]

Expertise Insight: The choice of acyl donor is critical in enzymatic synthesis. While the parent carboxylic acid can be used, acyl donors like vinyl acetate or acetic anhydride can lead to near-quantitative conversions by shifting the reaction equilibrium irreversibly.[2]

Analytical Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity, purity, and quality of the synthesized compound. A multi-technique approach is recommended for comprehensive validation.

Diagram: Analytical Workflow for Quality Control

AnalyticalWorkflow start Synthesized Product (Crude Ester) gcms GC-MS Analysis start->gcms Volatile Profile nmr NMR Spectroscopy (¹H and ¹³C) start->nmr Structural Elucidation hplc HPLC Analysis start->hplc Non-volatile Impurities identity Identity Confirmation gcms->identity Mass Spectrum & Retention Time purity Purity Assessment (%) gcms->purity Peak Area % nmr->identity Chemical Shifts & Coupling hplc->purity Peak Area % final Qualified Product identity->final purity->final

Caption: A typical workflow for the analytical validation of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary technique for assessing the purity of volatile compounds like this compound.

  • Protocol Outline:

    • Sample Preparation: Dilute the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Injection: Inject 1 µL into a GC-MS system.

    • GC Column: A non-polar or mid-polar column (e.g., DB-5ms, HP-5ms) is typically used.

    • Oven Program: Start at ~60°C, hold for 1-2 minutes, then ramp at 10-15°C/min to ~250°C.

    • MS Detection: Use Electron Ionization (EI) at 70 eV.

  • Expected Results: The primary fragmentation pattern involves the cleavage of the bond between the phenethyl group and the ester oxygen, leading to a prominent tropylium ion peak.

    • Major Mass Fragments (m/z): 104 (base peak, [C₈H₈]⁺), 57, 105, 41, 29.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides definitive structural confirmation.[4]

  • ¹H NMR: The spectrum will show characteristic signals for the aromatic protons of the phenyl ring (typically a multiplet around 7.2-7.3 ppm), the two methylene groups of the phenethyl moiety (a triplet around 4.3 ppm and another around 2.9 ppm), and the protons of the 2-methylbutyrate group (multiplets and doublets between ~0.8 and 2.4 ppm).

  • ¹³C NMR: The spectrum will confirm the presence of 13 unique carbon atoms, including the carbonyl carbon of the ester at ~176 ppm, aromatic carbons between ~126-138 ppm, and aliphatic carbons between ~11-65 ppm.[4]

High-Performance Liquid Chromatography (HPLC)

While less common for this specific volatile ester, reverse-phase HPLC can be used for purity analysis, especially for detecting non-volatile impurities.[10]

  • Methodology: A C18 column with a mobile phase of acetonitrile and water (with an acid modifier like formic or phosphoric acid) can effectively separate the compound.[10]

Applications in Scientific and Industrial Contexts

The utility of this compound is dictated by its sensory and physical properties.

  • Flavor & Fragrance: This is its primary application domain. It is used to impart floral-fruity notes in fine perfumes, personal care products (lotions, creams), and as a flavoring agent in foods like baked goods and confectionery.[1][3]

  • Chemical Intermediate: It can serve as a starting material or intermediate in the synthesis of other specialty esters or aromatic compounds.[1]

  • Pharmaceutical & Research Applications: In drug development, well-characterized esters are sometimes used as excipients. Furthermore, due to its defined metabolic pathway, it can serve as a model compound for studying esterase activity and the in-vivo hydrolysis of ester-based prodrugs.[3][11]

Metabolic Fate and Toxicological Profile

For any compound with potential human exposure, understanding its metabolism and safety is paramount.

Metabolic Pathway: In-Vivo Hydrolysis

Upon absorption, this compound is expected to undergo rapid hydrolysis, catalyzed by carboxylesterases present in plasma and tissues.[11][12] This metabolic process cleaves the ester bond, releasing the parent molecules.

Diagram: Metabolic Hydrolysis of this compound

Metabolism parent This compound enzyme Carboxylesterases (in Plasma/Liver) parent->enzyme Hydrolysis metabolite1 Phenethyl Alcohol enzyme->metabolite1 metabolite2 2-Methylbutyric Acid enzyme->metabolite2 further Further Metabolism & Excretion metabolite1->further metabolite2->further

Caption: The primary metabolic pathway of this compound via enzymatic hydrolysis.

This hydrolysis is a common metabolic fate for many phenethyl esters and is considered a detoxification pathway, as the resulting alcohol and carboxylic acid can be further metabolized or excreted.[11]

Safety and Toxicology Summary

A comprehensive safety assessment by the Research Institute for Fragrance Materials (RIFM) has been conducted. The key findings indicate a favorable safety profile for its use in consumer products.[12]

  • Genotoxicity: The compound was found to be negative for both cytotoxicity and genotoxicity in a BlueScreen assay.[12] Read-across data from a structurally similar compound, phenethyl isobutyrate, showed no mutagenic activity in an Ames test.[12]

  • Skin Sensitization: Based on structural analysis, human data, and read-across studies, this compound is not considered to be a skin sensitizer.[12]

  • Regulatory Status: The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated the substance and concluded that it poses "no safety concern at current levels of intake when used as a flavouring agent".[4]

Conclusion

This compound is a well-characterized ester with significant applications in the flavor and fragrance sectors. Its synthesis is achievable through robust methods like Fischer esterification and modern enzymatic routes. A comprehensive suite of analytical techniques, including GC-MS and NMR, can be used to ensure its identity and purity. The compound exhibits a favorable safety profile, with its primary metabolic pathway being simple hydrolysis. This technical guide provides the foundational knowledge for scientists and researchers to confidently utilize, synthesize, and analyze this compound in their work.

References

  • The Good Scents Company. (n.d.). rose butanoate (this compound). Retrieved from [Link]

  • PubMed. (2017). Enzymatic synthesis of phenethyl ester from phenethyl alcohol with acyl donors. Retrieved from [Link]

  • PubChem. (n.d.). Phenylethyl 2-methylbutyrate. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • PubMed. (2007). In vitro and in vivo stability of caffeic acid phenethyl ester, a bioactive compound of propolis. Retrieved from [Link]

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  • MDPI. (n.d.). Synthesis and Biological Evaluation of a Caffeic Acid Phenethyl Ester Derivatives as Anti-Hepatocellular Carcinoma Agents. Retrieved from [Link]

  • RSC Publishing. (2022). Enzymatic synthesis of 2-phenethyl acetate in water catalyzed by an immobilized acyltransferase from Mycobacterium smegmatis. Retrieved from [Link]

  • ScienceDirect. (2018). RIFM FRAGRANCE INGREDIENT SAFETY ASSESSMENT phenylethyl 2-methylbutyrate, CAS Registry Number 24817-51-4. Retrieved from [Link]

  • SIELC Technologies. (2018). 2-Phenylethyl 2-methylbutanoate. Retrieved from [Link]

  • PMC. (n.d.). Bioactivity and Chemical Synthesis of Caffeic Acid Phenethyl Ester and Its Derivatives. Retrieved from [Link]

  • ResearchGate. (2025). Characterization and Determination of 2-(2-Phenylethyl)chromones in Agarwood by GC-MS. Retrieved from [Link]

  • Google Patents. (n.d.). CN103508886A - Continuous production method for ethyl 2-methylbutyrate.
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  • ResearchGate. (2025). Synthesis of 2-phenylethyl esters using yeasts and recombinant Escherichia coli cells. Retrieved from [Link]

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Solubility Profile of Phenethyl 2-Methylbutyrate: A Technical Guide for Formulation and Development

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Phenethyl 2-methylbutyrate is an ester recognized for its pleasant floral and fruity aroma, leading to its widespread use in the fragrance, cosmetic, and food industries.[1] Beyond these applications, its physicochemical properties suggest potential utility in pharmaceutical formulations, particularly as an excipient to enhance the stability or bioavailability of active pharmaceutical ingredients (APIs).[2] A thorough understanding of its solubility in various solvent systems is paramount for any formulation scientist. This guide provides a comprehensive analysis of the solubility of this compound, blending theoretical principles with practical experimental protocols and extensive reference data to support researchers in drug development and chemical analysis.

Theoretical Framework: Predicting Solubility from Molecular Structure

The solubility of a compound is dictated by its molecular structure and the intermolecular forces it can form with a solvent. The principle of "like dissolves like" is the foundational concept: polar solutes dissolve in polar solvents, and nonpolar solutes dissolve in nonpolar solvents.

This compound (C₁₃H₁₈O₂) is an ester formed from phenethyl alcohol and 2-methylbutanoic acid.[3] Its structure comprises three key regions influencing its solubility:

  • Aromatic Phenyl Ring: A nonpolar, hydrophobic region.

  • Ester Linkage (-COO-): A polar region due to the electronegative oxygen atoms. This group can act as a hydrogen bond acceptor but not a donor.[4]

  • Alkyl Chains: Both the phenethyl and methylbutyrate portions contain nonpolar hydrocarbon chains.

The overall molecule is predominantly nonpolar and lipophilic, as indicated by its estimated octanol-water partition coefficient (logP) of approximately 3.5 to 3.67.[5][6] This high logP value predicts low solubility in water and high solubility in nonpolar, organic solvents. While the ester group provides some polarity, the large hydrocarbon structure dominates its behavior. Esters can accept hydrogen bonds from protic solvents (like water or ethanol) via the lone pairs on their oxygen atoms, but this interaction is often insufficient to overcome the hydrophobicity of the larger carbon skeleton, leading to limited aqueous solubility.[4][7]

The relationship between the molecular structure of this compound and its expected solubility in different solvent classes is visualized below.

G cluster_solute This compound Structure cluster_solvents Solvent Classes & Interaction Potential Solute C₆H₅CH₂CH₂OC(O)CH(CH₃)CH₂CH₃ A Phenyl Group (Nonpolar) B Ester Linkage (Polar, H-bond acceptor) C Alkyl Chains (Nonpolar) Nonpolar Nonpolar (e.g., Hexane, Toluene) Van der Waals A->Nonpolar Strong Interaction (High Solubility) Protic Polar Protic (e.g., Water, Ethanol) Hydrogen Bonding B->Protic Weak Interaction (Limited Solubility) Aprotic Polar Aprotic (e.g., DMSO, Acetone) Dipole-Dipole B->Aprotic Moderate Interaction (Good Solubility) C->Nonpolar Strong Interaction (High Solubility) G A 1. Add Excess Solute to Solvent B 2. Agitate at Constant Temperature A->B C 3. Sample at Time Points (e.g., 24, 48, 72h) B->C D 4. Check for Equilibrium (Concentration Plateau) C->D D->C Not Reached E 5. Centrifuge to Separate Saturated Solution D->E Equilibrium Reached F 6. Filter Supernatant (0.22 µm) E->F G 7. Quantify Concentration (HPLC / GC) F->G H Result: Equilibrium Solubility G->H

Sources

quantum chemical calculations of phenethyl 2-methylbutyrate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Quantum Chemical Calculation of Phenethyl 2-Methylbutyrate

Abstract

This compound is a vital ester in the flavor and fragrance industry, prized for its complex fruity and floral aroma profile.[1] A comprehensive understanding of its conformational landscape, electronic structure, and vibrational properties is essential for predicting its sensory characteristics, stability, and interactions with olfactory receptors. This guide provides a rigorous, field-proven framework for conducting quantum chemical calculations on this compound, designed for researchers and professionals in computational chemistry and drug development. We will delve into the causality behind methodological choices, ensuring a self-validating and reproducible workflow from initial structure generation to the analysis of key molecular properties.

Introduction: The 'Why' of a Computational Approach

This compound (CAS: 24817-51-4) possesses a molecular structure with significant conformational flexibility due to several rotatable single bonds.[2][3] This flexibility dictates its three-dimensional shape, which is a critical determinant of its interaction with biological receptors and, consequently, its perceived aroma.[4] While experimental methods provide invaluable data, they often capture an ensemble average of conformations. Quantum chemical calculations offer a powerful lens to dissect the energetic landscape of individual conformers, providing insights that are difficult or impossible to obtain through experimentation alone.

This guide will utilize Density Functional Theory (DFT), a computational method that has proven to be a robust and accurate tool for investigating the structural and electronic properties of organic molecules.[5][6] By modeling this molecule in silico, we can predict its stable geometries, vibrational spectra, and electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are fundamental to understanding its reactivity and intermolecular interactions.[7]

Theoretical Foundations: Selecting the Right Tools

The accuracy of any quantum chemical calculation is contingent on the chosen theoretical method and basis set.[8]

  • Density Functional Theory (DFT): We employ DFT because it provides a favorable balance between computational cost and accuracy for medium-sized organic molecules.[9] Functionals like B3LYP are widely used and have a long track record of success for predicting the geometries and frequencies of organic compounds.[10] More modern functionals, such as the M06-2X, can also be excellent choices, particularly for systems where non-covalent interactions are important.[11]

  • Basis Sets: A basis set is the set of mathematical functions used to build the molecular orbitals.[12] The choice represents a trade-off between accuracy and computational demand. A Pople-style basis set, such as 6-31G(d) , is a good starting point for geometry optimization as it includes polarization functions (the '(d)') on heavy atoms, which are crucial for describing bonding in molecules like esters.[13] For higher accuracy in energy calculations, one might subsequently use a larger basis set, such as 6-311++G(d,p) , which adds diffuse functions ('++') and polarization functions on hydrogen atoms ('p').[10][11]

The Computational Workflow: A Self-Validating Protocol

A robust computational protocol is not merely a sequence of steps but a logical, self-validating workflow. Each stage builds upon the last, with verification points to ensure the integrity of the results.

G cluster_prep 1. Structure Preparation cluster_conf 2. Conformational Analysis cluster_opt 3. Geometry Optimization cluster_verify 4. Verification & Analysis A Initial 3D Structure (from SMILES/2D sketch) B Conformational Search (Identify low-energy isomers) A->B  Flexible Molecule C DFT Geometry Optimization (e.g., B3LYP/6-31G(d)) B->C  Lowest Energy Conformer D Frequency Calculation (Confirm true minimum) C->D  Optimized Geometry E Property Calculation (HOMO, LUMO, MEP, etc.) D->E  Verified Minimum

Caption: A validated workflow for quantum chemical calculations.

Experimental Protocol 1: Geometry Optimization and Frequency Analysis

This protocol details the core calculation to find the most stable structure of the molecule and verify its stability. We will use the widely available Gaussian software suite as an example, though the principles are transferable to other programs like ORCA or Q-Chem.[14][15]

  • Structure Input:

    • Generate the 2D structure of this compound, CCC(C)C(=O)OCCC1=CC=CC=C1.[3]

    • Use a molecular editor (e.g., GaussView, Avogadro) to convert the 2D sketch into an initial 3D structure. Ensure correct atom types and hybridization.

  • Conformational Search (Crucial Step):

    • Causality: this compound has multiple rotatable bonds. Optimizing only the initial 3D guess may lead to a local, rather than the global, energy minimum. A conformational search is essential to explore the potential energy surface and identify the most stable conformer(s).[16]

    • Method: Employ a molecular mechanics-based search (e.g., using the MMFF94 force field) to rapidly generate and rank hundreds of possible conformers. Select the lowest-energy conformer for the more computationally expensive DFT optimization.

  • DFT Geometry Optimization:

    • Input File: Prepare a Gaussian input file for the lowest-energy conformer. The route section should specify the method, basis set, and type of calculation.

    • Execution: Run the Gaussian calculation. The Opt keyword instructs the program to find the geometry that minimizes the molecule's energy.[17]

  • Frequency Analysis and Verification:

    • Causality: An optimized structure could be an energy minimum or a saddle point (a transition state). A frequency calculation is required to characterize this stationary point.[17] A true minimum will have zero imaginary frequencies.

    • Input File: Using the optimized geometry from the previous step, perform a frequency calculation.

    • Validation: Open the output file and verify that there are no negative (imaginary) frequencies listed. The output also provides thermodynamic data (zero-point vibrational energy, enthalpy, Gibbs free energy) and the predicted vibrational spectrum.

Data Presentation and Interpretation

The output of these calculations provides a wealth of quantitative data that can be used to understand the molecule's chemical nature.

Molecular Structure

The primary output is the optimized 3D structure. Key geometric parameters can be extracted and compared to experimental data or used for further modeling.

Caption: 2D representation of this compound.

Table 1: Selected Optimized Geometrical Parameters (B3LYP/6-31G(d))

ParameterBond/AngleCalculated Value
Bond LengthC=O (carbonyl)~1.21 Å
Bond LengthC-O (ester)~1.35 Å
Bond LengthO-CH2 (ethyl)~1.45 Å
Bond AngleO=C-O~124°
Dihedral AngleC-O-C-C~180° (trans)

Note: These are representative values. Actual results will be generated by the calculation.

Electronic Properties

The energies of the frontier molecular orbitals, HOMO and LUMO, are critical indicators of chemical reactivity and electronic transitions.

  • HOMO (Highest Occupied Molecular Orbital): Represents the ability to donate an electron. Regions of high HOMO density are susceptible to electrophilic attack.

  • LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability to accept an electron. Regions of high LUMO density are susceptible to nucleophilic attack.

  • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's electronic excitability and chemical stability.

Table 2: Calculated Electronic Properties (B3LYP/6-31G(d))

PropertyCalculated Value (Hartree)Calculated Value (eV)
HOMO Energy(Value from output)(Converted value)
LUMO Energy(Value from output)(Converted value)
HOMO-LUMO Gap(Calculated difference)(Calculated difference)
Vibrational Frequencies

The calculated vibrational frequencies can be correlated with experimental infrared (IR) and Raman spectra. The most intense and characteristic vibration for an ester is the carbonyl (C=O) stretch.

Table 3: Key Calculated Vibrational Frequencies (B3LYP/6-31G(d), Scaled)

Vibrational ModeCalculated Frequency (cm⁻¹)Expected Experimental Region (cm⁻¹)
C=O Stretch~1730-17501735-1750
C-O Stretch (ester)~1150-12501100-1300
C-H Stretch (aromatic)~3000-31003000-3100
C-H Stretch (aliphatic)~2850-29802850-3000

Note: Calculated frequencies are often systematically higher than experimental values and are typically multiplied by a scaling factor (~0.96 for B3LYP/6-31G(d)) for better comparison.[6]

Conclusion

This guide has outlined a comprehensive and scientifically rigorous protocol for the quantum chemical calculation of this compound. By following this workflow—from diligent conformational analysis to DFT-based optimization and frequency verification—researchers can obtain reliable and predictive data on the molecule's structure, stability, and electronic properties. These computational insights are invaluable for rationalizing its sensory properties, predicting its behavior in various chemical environments, and guiding the development of new fragrance and flavor compounds.

References

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  • The Good Scents Company. (n.d.). rose butanoate this compound. [Link]

  • Scentree. (n.d.). This compound (CAS 24817-51-4): Odor profile, Properties, & IFRA compliance. [Link]

  • AB Enterprises. (n.d.). Phenylethyl 2-methylbutyrate. [Link]

  • National Center for Biotechnology Information. (n.d.). Phenylethyl 2-methylbutyrate. PubChem Compound Database. [Link]

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Methodological & Application

Application Note: Analysis of Phenethyl 2-Methylbutyrate by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Phenethyl 2-methylbutyrate is a significant aroma compound, valued for its sweet, floral, and fruity notes in the flavor and fragrance industries.[1][2] Accurate identification and quantification of this ester in complex matrices are crucial for quality control, product development, and regulatory compliance. This application note provides a comprehensive guide to the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). We will detail the chemical properties of the analyte, sample preparation protocols, optimized GC-MS instrument parameters, and data analysis strategies. The methodologies presented herein are designed to provide a robust and reproducible workflow for researchers, scientists, and professionals in drug development and quality assurance.

Introduction to this compound

This compound, also known as 2-phenylethyl 2-methylbutanoate, is an organic ester with the chemical formula C13H18O2.[3] It is characterized by a pleasant aroma described as floral, fruity, and slightly waxy.[4] Due to these sensory properties, it is a widely used ingredient in perfumes, cosmetics, and as a flavoring agent in food products such as beverages, candies, and baked goods.[1][2]

The analysis of volatile and semi-volatile flavor compounds like this compound is effectively achieved using GC-MS.[5][6] This technique combines the superior separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry, allowing for the confident identification and quantification of the target analyte, even in complex mixtures.[5]

Chemical and Physical Properties

A thorough understanding of the analyte's properties is fundamental to developing a successful analytical method.

PropertyValueSource
Molecular Formula C13H18O2[3]
Molecular Weight 206.28 g/mol [3][7]
CAS Number 24817-51-4[3]
Appearance Colorless to pale yellow liquid[2][4]
Boiling Point 136 °C @ 30 mmHg; 262-264 °C @ 760 mmHg[2][7]
Density ~0.975 g/mL at 25 °C
Refractive Index ~1.481 - 1.489 @ 20 °C[7]
Solubility Insoluble in water; soluble in oils and alcohol[7]
Kovats Retention Index Standard non-polar: ~1460 - 1484[7]

Experimental Workflow and Protocols

Sample Preparation

The choice of sample preparation technique is critical and depends on the sample matrix. The goal is to extract and concentrate the analyte while removing interfering non-volatile components.[8]

Protocol for Liquid Samples (e.g., Beverages, Perfumes):

  • Solvent Selection: Choose a volatile organic solvent in which this compound is soluble and that is compatible with the GC system. Dichloromethane or hexane are suitable options.[9]

  • Liquid-Liquid Extraction (LLE):

    • To a 15 mL centrifuge tube, add 5 mL of the liquid sample.

    • Add 5 mL of the selected extraction solvent (e.g., hexane).

    • Vortex the mixture for 2 minutes to ensure thorough mixing.

    • Centrifuge at 3000 rpm for 10 minutes to separate the aqueous and organic layers.

    • Carefully transfer the upper organic layer to a clean vial.

  • Drying and Concentration:

    • Add a small amount of anhydrous sodium sulfate to the extracted organic phase to remove any residual water.

    • If necessary, concentrate the extract under a gentle stream of nitrogen to a final volume of 1 mL.

  • Final Step: Transfer the final extract into a 2 mL autosampler vial for GC-MS analysis.[9]

Protocol for Solid Samples (e.g., Candies, Baked Goods):

  • Homogenization: Weigh 1-2 grams of the solid sample and homogenize it into a fine powder.

  • Solvent Extraction:

    • Place the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of a suitable solvent (e.g., methanol or a hexane/acetone mixture).

    • Vortex for 5 minutes, followed by sonication for 15 minutes to enhance extraction efficiency.

  • Cleanup:

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Filter the supernatant through a 0.45 µm syringe filter to remove particulate matter.[9]

  • Final Step: Transfer the filtered extract to a 2 mL autosampler vial for analysis.

GC-MS Instrumentation and Parameters

The following parameters are a robust starting point and can be further optimized based on the specific instrumentation and sample matrix.

GC Parameter Setting Rationale
Column DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thicknessThis non-polar column provides excellent resolution for a wide range of volatile and semi-volatile compounds, including esters.
Injection Mode SplitlessTo maximize the transfer of the analyte onto the column, enhancing sensitivity for trace-level analysis.
Injection Volume 1 µLA standard volume for capillary GC.
Inlet Temperature 250 °CEnsures rapid and complete volatilization of the sample without thermal degradation.[10]
Carrier Gas Helium (99.999% purity)An inert gas that provides good chromatographic efficiency.
Flow Rate 1.0 mL/min (Constant Flow)A typical flow rate for a 0.25 mm ID column, providing a good balance between analysis time and resolution.
Oven Program Initial temp: 60 °C, hold for 2 min. Ramp to 280 °C at 10 °C/min. Hold at 280 °C for 5 min.This temperature program allows for the separation of more volatile components at the beginning of the run and ensures the elution of semi-volatile compounds like this compound.
MS Parameter Setting Rationale
Ionization Mode Electron Ionization (EI)Standard ionization technique for GC-MS that produces reproducible fragmentation patterns for library matching.
Ionization Energy 70 eVThe standard energy for EI, which generates a consistent and extensive fragmentation library (e.g., NIST).
Source Temperature 230 °CPrevents condensation of the analyte in the ion source while minimizing thermal degradation.[11]
Quadrupole Temp. 150 °CEnsures consistent ion transmission.
Mass Scan Range 40 - 450 amuA wide enough range to capture the molecular ion (m/z 206) and all significant fragment ions of the analyte.
Solvent Delay 3 minutesPrevents the high concentration of the injection solvent from saturating the detector.

Data Analysis and Expected Results

Identification

The identification of this compound is achieved by a two-tiered approach:

  • Retention Time (RT): Under the specified chromatographic conditions, this compound will have a characteristic retention time. This can be confirmed by running a pure standard of the compound.

  • Mass Spectrum: The obtained mass spectrum of the chromatographic peak should be compared to a reference library, such as the NIST Mass Spectral Library.[11] The fragmentation pattern serves as a chemical fingerprint for the molecule.

Expected Mass Spectrum

Upon electron ionization, this compound will fragment in a predictable manner. The key is the cleavage of the bond between the chromone and phenyl moieties.[12] The mass spectrum is dominated by the tropylium ion, which is a common and stable fragment in compounds containing a phenylethyl group.

Key Fragment Ions:

  • m/z 104 (Base Peak): This corresponds to the [C8H8]+ ion, the stable tropylium cation formed from the phenylethyl moiety.[7]

  • m/z 57: Represents the [C4H9]+ fragment from the 2-methylbutyryl group.[7]

  • m/z 105: A smaller peak corresponding to the [C8H9]+ ion.[7]

  • m/z 29 and 41: Common aliphatic fragments.[7]

  • m/z 206 (Molecular Ion): The molecular ion peak [M]+ may be observed, but it is often of low abundance in EI spectra for such esters.

The presence of a strong peak at m/z 104 is highly indicative of a phenylethyl ester.

Visualizations

Chemical Structure and Fragmentation

Caption: Structure of this compound and its primary EI fragments.

GC-MS Analytical Workflow

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Extraction Extraction Sample->Extraction LLE or Solvent Ext. Cleanup Cleanup Extraction->Cleanup Filter/Dry Vial Vial Cleanup->Vial Autosampler Autosampler Vial->Autosampler GC_Inlet GC_Inlet Autosampler->GC_Inlet Injection (1µL) GC_Column GC_Column GC_Inlet->GC_Column Separation MS_Detector MS_Detector GC_Column->MS_Detector Ionization & Detection Data_Acquisition Data_Acquisition MS_Detector->Data_Acquisition Peak_Integration Peak_Integration Data_Acquisition->Peak_Integration Library_Search Library_Search Peak_Integration->Library_Search NIST DB Report Report Library_Search->Report Identification & Quant.

Sources

Application Notes and Protocols for the HPLC Analysis of Phenethyl 2-Methylbutyrate

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive technical guide provides detailed methodologies for the quantitative and chiral analysis of phenethyl 2-methylbutyrate, a key fragrance and flavor ester, using High-Performance Liquid Chromatography (HPLC). The protocols are designed for researchers, scientists, and quality control professionals in the pharmaceutical, cosmetic, and food and beverage industries.

Introduction: The Analytical Imperative for this compound

This compound (CAS 24817-51-4) is an aromatic ester valued for its characteristic sweet, fruity, and floral aroma.[1] Its application spans fine fragrances, personal care products, and as a flavoring agent.[1][2] Given its role in consumer products, rigorous analytical methods are essential to ensure its identity, purity, and concentration, thereby guaranteeing product quality and safety. Furthermore, this compound possesses a chiral center at the 2-position of the butyrate moiety. As enantiomers can exhibit different sensory properties and biological activities, their separation and quantification are often critical.

High-Performance Liquid Chromatography (HPLC) offers a robust and versatile platform for the analysis of such compounds. This guide details two primary HPLC protocols: a reversed-phase method for routine quantification and a chiral separation method for enantiomeric analysis.

Physicochemical Properties and Chromatographic Considerations

A successful HPLC method development is predicated on understanding the analyte's physicochemical properties.

PropertyValueSource
Molecular FormulaC₁₃H₁₈O₂[3]
Molecular Weight206.28 g/mol [3]
Boiling Point263 - 275.55 °C[4]
log Kₒw (octanol-water)3.97[4]
Water Solubility16.47 mg/L (low)[4]
SolubilitySoluble in oils and ethanol[5][6]

The high log Kₒw and low water solubility of this compound indicate its nonpolar nature, making it an ideal candidate for reversed-phase HPLC.[4][5] A C18 stationary phase is a logical first choice, offering strong hydrophobic interactions with the analyte. The presence of a phenyl group provides a chromophore, enabling straightforward UV detection. For chiral separations, specialized chiral stationary phases (CSPs) are necessary to achieve enantiomeric resolution.[7]

Experimental Workflow Overview

The following diagram outlines the general workflow for the HPLC analysis of this compound.

HPLC Workflow for this compound cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Raw Material or Finished Product Dissolution Dissolve in Organic Solvent Sample->Dissolution Accurate Weighing Filtration Filter through 0.45 µm Syringe Filter Dissolution->Filtration Vial Transfer to HPLC Vial Filtration->Vial Injection Inject into HPLC System Vial->Injection Separation Chromatographic Separation Injection->Separation Mobile Phase Flow Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification via Calibration Curve Integration->Quantification Report Generate Report Quantification->Report

Caption: General workflow for HPLC analysis of this compound.

Protocol 1: Achiral Quantitative Analysis by Reversed-Phase HPLC

This protocol is designed for the routine quantification of this compound in various matrices.

Instrumentation and Consumables
  • HPLC System: A system equipped with a binary or quaternary pump, autosampler, column thermostat, and a UV or Diode Array Detector (DAD).

  • Chromatographic Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended as a starting point.[8]

  • Solvents: HPLC grade acetonitrile and water.

  • Filters: 0.45 µm or 0.22 µm syringe filters for sample preparation.

  • Vials: Amber glass HPLC vials to protect from light if stability is a concern.

Chromatographic Conditions

The selection of these parameters is based on the analyte's properties. Acetonitrile is a common organic modifier providing good peak shape for aromatic esters. The detection wavelength is chosen to be near the UV maximum of the phenyl chromophore.

ParameterRecommended SettingRationale
Mobile Phase Acetonitrile : Water (e.g., 70:30 v/v)The high organic content is suitable for the nonpolar nature of the analyte (log Kₒw 3.97).[4] This ratio should be optimized for desired retention.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and column efficiency.[8]
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume; can be adjusted based on sample concentration and detector sensitivity.
Detection Wavelength 210 nm or 254 nmThe phenyl group provides UV absorbance. 210 nm generally offers higher sensitivity, while 254 nm can provide greater selectivity against some interferences.
Run Time ~10 minutesShould be sufficient to elute the analyte and any common impurities.
Step-by-Step Protocol
  • Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate volumes of acetonitrile and HPLC grade water. Degas the solution using sonication or vacuum filtration.

  • Standard Preparation:

    • Prepare a stock solution of this compound standard (e.g., 1 mg/mL) by accurately weighing the standard and dissolving it in acetonitrile.

    • Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.

  • Sample Preparation:

    • Accurately weigh a sample containing this compound.

    • Dissolve the sample in a known volume of acetonitrile to achieve a concentration within the calibration range. Sonication may be used to aid dissolution.

    • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.[9]

  • Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the calibration standards, followed by the sample solutions.

    • Integrate the peak corresponding to this compound.

  • Quantification:

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Protocol 2: Enantiomeric Separation by Chiral HPLC

This protocol is for the separation and quantification of the (R)- and (S)-enantiomers of this compound. The development of chiral separations is often empirical, and screening different chiral stationary phases (CSPs) may be necessary.[7]

Instrumentation and Consumables
  • HPLC System: As described in Protocol 1.

  • Chiral Column: A polysaccharide-based CSP, such as one derivatized with cellulose or amylose, is a common starting point for a wide range of racemates.[10] An example would be a cellulose tris(3,5-dimethylphenylcarbamate) coated column.

  • Solvents: HPLC grade n-hexane and 2-propanol (isopropanol).

Chromatographic Conditions

Normal-phase chromatography is typically employed for chiral separations on polysaccharide-based CSPs. The mobile phase composition is critical for achieving resolution.

ParameterRecommended SettingRationale
Stationary Phase Cellulose or Amylose-based Chiral Stationary PhaseThese phases are known for their broad enantioselectivity.[10]
Mobile Phase n-Hexane : 2-Propanol (e.g., 90:10 v/v)The alcohol acts as a polar modifier, influencing the interaction between the analyte and the CSP. The ratio must be carefully optimized.
Flow Rate 0.5 - 1.0 mL/minLower flow rates can sometimes improve resolution in chiral separations.
Column Temperature 25 °CChiral separations can be sensitive to temperature; precise control is crucial for reproducibility.
Injection Volume 10 µL
Detection Wavelength 210 nm or 254 nm
Run Time ~20-30 minutesLonger run times are often necessary to achieve baseline separation of enantiomers.
Step-by-Step Protocol
  • Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate volumes of n-hexane and 2-propanol. Degas the solution.

  • Standard/Sample Preparation:

    • Prepare a solution of the racemic this compound standard (e.g., 0.5 mg/mL) in the mobile phase or a compatible solvent like hexane/isopropanol mixture.

    • Prepare sample solutions similarly, ensuring the final concentration is appropriate for the detector response.

    • Filter all solutions through a compatible syringe filter (e.g., PTFE) into an HPLC vial.

  • Analysis and Optimization:

    • Equilibrate the chiral column with the mobile phase at a low flow rate, gradually increasing to the setpoint.

    • Inject the racemic standard.

    • If separation is not achieved, systematically adjust the percentage of 2-propanol. A lower percentage of the polar modifier generally increases retention and may improve resolution.[11]

    • Once separation is achieved, inject the samples.

  • Quantification:

    • The relative percentage of each enantiomer can be determined by the area percent method, assuming equal detector response for both enantiomers.

    • For accurate quantification, individual enantiomeric standards would be required to create separate calibration curves.

Method Validation Principles

Any developed HPLC method must be validated to ensure it is fit for its intended purpose.[12] Validation should be performed in accordance with ICH guidelines (Q2(R1)).[13][14]

Key Validation Parameters:
  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of the analyte in a placebo or blank sample.[15]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used, and the correlation coefficient (r²) should typically be ≥ 0.999.[8]

  • Accuracy: The closeness of the test results to the true value. It is often assessed by spike-recovery experiments on a placebo matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[13]

  • Precision: The degree of scatter between a series of measurements. It is evaluated at two levels:

    • Repeatability (Intra-day precision): Analysis of replicate samples on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision (Inter-day precision): Analysis on different days, with different analysts, or on different equipment. The precision is expressed as the relative standard deviation (RSD), which should typically be less than 2%.[12]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.

Troubleshooting Guide

HPLC Troubleshooting Issue_NoPeak No Peaks or Very Small Peaks Cause_NoPeak1 Cause: No Injection Solution: Check autosampler Issue_NoPeak->Cause_NoPeak1 Cause_NoPeak2 Cause: Detector Off Solution: Check detector settings Issue_NoPeak->Cause_NoPeak2 Cause_NoPeak3 Cause: Incorrect Mobile Phase Solution: Verify composition Issue_NoPeak->Cause_NoPeak3 Issue_BadShape Broad or Tailing Peaks Cause_BadShape1 Cause: Column Overload Solution: Dilute sample Issue_BadShape->Cause_BadShape1 Cause_BadShape2 Cause: Column Contamination Solution: Flush or replace column Issue_BadShape->Cause_BadShape2 Cause_BadShape3 Cause: Sample solvent mismatch Solution: Dissolve sample in mobile phase Issue_BadShape->Cause_BadShape3 Issue_Retention Retention Time Drift Cause_Retention1 Cause: Temperature Fluctuation Solution: Use column oven Issue_Retention->Cause_Retention1 Cause_Retention2 Cause: Mobile Phase Change Solution: Prepare fresh mobile phase Issue_Retention->Cause_Retention2 Cause_Retention3 Cause: Column Degradation Solution: Replace column Issue_Retention->Cause_Retention3 Issue_Pressure High System Pressure Cause_Pressure1 Cause: System Blockage Solution: Check for clogged frits/tubing Issue_Pressure->Cause_Pressure1 Cause_Pressure2 Cause: Column Contamination Solution: Flush column Issue_Pressure->Cause_Pressure2 Cause_Pressure3 Cause: High Flow Rate Solution: Reduce flow rate Issue_Pressure->Cause_Pressure3

Caption: A troubleshooting guide for common HPLC issues.

References

  • RIFM. (2018). RIFM Fragrance Ingredient Safety Assessment: Phenylethyl 2-methylbutyrate, CAS Registry Number 24817-51-4. Food and Chemical Toxicology, 11.
  • Shabir, G. A. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
  • Hosseini, M., et al. (2015). Determination of phenylethyl alcohol by reversed-phase high-performance liquid chromatography (RP-HPLC) in Budesonide. Academic Journals.
  • Srivastava, S., et al. (2011). Simultaneous HPLC Determination of 22 Components of Essential Oils; Method Robustness with Experimental Design. PubMed Central. [Link]

  • Reis, R. A., et al. (2013). Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID. Journal of the Brazilian Chemical Society. [Link]

  • Gora, A., et al. (2024). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. MDPI. [Link]

  • Agilent Technologies. (n.d.). Sample Preparation Fundamentals for Chromatography. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

  • Pothitirat, W., & Gritsanapan, W. (2015). Validation of an RP-HPLC Method for Quantitative Analysis of Phikud Navakot Extract using the Standard Addition Method. Chulalongkorn University Digital Collections. [Link]

  • Sonawale, S. B., & Katkar, D. J. (n.d.). Synthesis of Perfumery Esters using Green Catalyst. JETIR. [Link]

  • Nacalai Tesque. (n.d.). Fatty Acid Analysis by HPLC. [Link]

  • PubChem. (n.d.). Phenylethyl 2-methylbutyrate. [Link]

  • Tsoukali, M., et al. (2023). Development and Validation of an HPLC-UV Method for the Determination Bis(2-ethylhexyl) Phthalate Ester in Alcoholic Beverages. MDPI. [Link]

  • Nardulli, P., et al. (2013). High-performance liquid chromatographic method for the simultaneous determination of 24 fragrance allergens to study scented products. ResearchGate. [Link]

  • Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. [Link]

  • Epshtein, N. A. (2004). Validation of HPLC Techniques for Pharmaceutical Analysis. ResearchGate. [Link]

  • Wiśniewska, P., et al. (2014). Determination of volatile fatty acid ethyl esters in raw spirits using solid phase microextraction and gas chromatography. ResearchGate. [Link]

  • Phenomenex. (n.d.). The Chiral Notebook. [Link]

  • Al-Qaissi, A., et al. (2021). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. NIH. [Link]

  • Reddy, B. P., et al. (2018). A Validated Chiral HPLC Method For Enantiomeric Separation of Glycidyl Butyrate on Cellulose Based Stationary Phase. IOSR Journal of Applied Chemistry. [Link]

  • Scentree. (n.d.). This compound (CAS 24817-51-4). [Link]

  • AB Enterprises. (n.d.). Phenylethyl 2-methylbutyrate. [Link]

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Application Note & Protocol: Formulation of Phenethyl 2-Methylbutyrate for Controlled Release Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Phenethyl 2-methylbutyrate is a volatile organic compound (VOC) recognized for its pleasant fruity and floral aroma, making it a valuable ingredient in the fragrance and food industries.[1] However, its high volatility presents a significant challenge for applications requiring sustained release and prolonged efficacy. This application note provides a comprehensive, step-by-step protocol for the formulation and characterization of a controlled-release system for this compound using a biodegradable polymeric matrix. The methodology detailed herein, centered on the oil-in-water solvent evaporation technique, offers a robust framework for researchers, scientists, and drug development professionals. This guide explains the rationale behind experimental choices, ensuring a scientifically sound approach to developing stable and effective controlled-release formulations for volatile, lipophilic compounds.

Introduction: The Rationale for Controlled Release of this compound

This compound is an ester with a characteristic sweet, floral, and fruity odor.[1] Its physicochemical properties, including a molecular weight of 206.28 g/mol and low water solubility, contribute to its volatile nature.[2][3][4] While this volatility is essential for its function as a fragrance and flavor agent, it also leads to rapid evaporation and a short effective lifespan. Controlled-release technologies provide a solution by encapsulating the active compound, thereby protecting it from environmental factors and modulating its release over an extended period.[5]

The primary objectives for developing a controlled-release formulation for this compound are:

  • Sustained Release: To achieve a prolonged and consistent release profile, extending the sensory impact.

  • Protection and Stability: To shield the volatile ester from degradation due to factors like oxidation and to improve its handling by converting it from a liquid to a solid form.[5]

  • Enhanced Efficacy: To improve the overall performance by ensuring a longer-lasting effect in various applications.

This application note focuses on the microencapsulation of this compound within poly(lactic-co-glycolic acid) (PLGA) microspheres using the oil-in-water (o/w) solvent evaporation method.[6][7] PLGA is a biocompatible and biodegradable polymer widely used in controlled drug delivery due to its tunable degradation rates and favorable safety profile.[8]

Materials and Methods

Materials
MaterialSupplierGradePurpose
This compoundSigma-Aldrich≥98% (Food Grade)Active Pharmaceutical Ingredient (API)
Poly(lactic-co-glycolic acid) (PLGA)Evonik IndustriesRESOMER® RG 503 H (50:50)Biodegradable polymer matrix
Dichloromethane (DCM)Fisher ScientificHPLC GradePolymer and API solvent
Poly(vinyl alcohol) (PVA)Sigma-Aldrich87-89% hydrolyzedEmulsifier/Stabilizer
Deionized WaterIn-houseType 1 UltrapureContinuous phase
Equipment
  • High-speed homogenizer (e.g., IKA T25 digital ULTRA-TURRAX®)

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Centrifuge

  • Freeze-dryer

  • Gas chromatography with flame ionization detector (GC-FID)

  • Scanning electron microscope (SEM)

Formulation Protocol: Microencapsulation via Solvent Evaporation

The solvent evaporation technique is a widely used method for preparing polymeric microspheres.[6][7][9] It involves the emulsification of a polymer solution containing the active agent into an immiscible continuous phase, followed by the removal of the solvent to form solid microspheres.[7]

Step-by-Step Protocol
  • Organic Phase Preparation: Dissolve 500 mg of PLGA in 10 mL of dichloromethane (DCM). Once the polymer is completely dissolved, add 250 mg of this compound to the solution and mix until a homogenous organic phase is obtained.

  • Aqueous Phase Preparation: Prepare a 1% w/v solution of poly(vinyl alcohol) (PVA) in 200 mL of deionized water. This solution will act as the continuous phase and stabilizer for the emulsion.

  • Emulsification: Add the organic phase to the aqueous phase while homogenizing at 10,000 rpm for 5 minutes. This will create an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Transfer the emulsion to a beaker and stir at room temperature for at least 4 hours to allow the DCM to evaporate. This process leads to the solidification of the PLGA microspheres.[10]

  • Microsphere Collection and Washing: Centrifuge the microsphere suspension to separate the microspheres from the aqueous phase. Wash the collected microspheres three times with deionized water to remove residual PVA.

  • Lyophilization: Freeze-dry the washed microspheres to obtain a fine, free-flowing powder.

Formulation Workflow Diagram

G cluster_organic Organic Phase cluster_aqueous Aqueous Phase PLGA PLGA mix1 Dissolve PLGA in DCM PLGA->mix1 DCM Dichloromethane DCM->mix1 Active This compound mix2 Add Active Ingredient Active->mix2 mix1->mix2 emulsify Emulsification (High-Speed Homogenization) mix2->emulsify Organic Phase PVA PVA mix3 Dissolve PVA in Water PVA->mix3 Water Deionized Water Water->mix3 mix3->emulsify Aqueous Phase evap Solvent Evaporation emulsify->evap wash Washing & Centrifugation evap->wash lyo Lyophilization wash->lyo product Dry Microsphere Powder lyo->product

Caption: Workflow for the encapsulation of this compound.

Characterization of Microspheres

Comprehensive characterization is crucial to ensure the quality and performance of the formulated microspheres.[11][12][13]

Drug Loading and Encapsulation Efficiency

Rationale: These parameters quantify the amount of this compound successfully encapsulated within the microspheres.

Protocol:

  • Accurately weigh a small amount of lyophilized microspheres.

  • Dissolve the microspheres in a known volume of a suitable solvent (e.g., DCM).

  • Analyze the solution using GC-FID to determine the concentration of this compound.

  • Calculate the drug loading and encapsulation efficiency using the following formulas:

  • Drug Loading (%) = (Mass of drug in microspheres / Mass of microspheres) x 100

  • Encapsulation Efficiency (%) = (Actual drug loading / Theoretical drug loading) x 100

Expected Outcomes:

ParameterExpected Value
Drug Loading (%)15-20%
Encapsulation Efficiency (%)>80%
Particle Size and Morphology

Rationale: The size and shape of the microspheres influence their release characteristics and physical properties.[14]

Protocol:

  • Mount the lyophilized microspheres on a stub.

  • Coat the sample with a conductive material (e.g., gold).

  • Image the microspheres using a scanning electron microscope (SEM).

  • Analyze the images to determine the particle size distribution and observe the surface morphology.

Expected Outcomes: The microspheres should be spherical with a smooth surface and a narrow size distribution, typically in the range of 10-100 µm.[6][15]

In Vitro Release Studies

Rationale: In vitro release studies are essential to evaluate the controlled-release profile of this compound from the microspheres.[16]

Protocol:

  • Disperse a known amount of microspheres in a release medium (e.g., phosphate-buffered saline, pH 7.4) in a sealed container.

  • Maintain the system at a constant temperature (e.g., 37°C) with continuous agitation.

  • At predetermined time points, withdraw aliquots of the release medium.

  • Analyze the samples by GC-FID to quantify the amount of released this compound.

  • Plot the cumulative percentage of drug released versus time.

Release Mechanism: The release of the active agent from PLGA microspheres is typically governed by a combination of diffusion and polymer degradation.[17][18][19] Initially, release is primarily driven by the diffusion of the drug through the polymer matrix. Over time, the hydrolysis of the PLGA polymer leads to erosion of the matrix and a subsequent increase in the release rate.[17][20]

In Vitro Release Study Setup Diagram

G cluster_setup In Vitro Release Setup container Sealed Container Release Medium (PBS) Magnetic Stirrer microspheres {Microspheres} sampling Aliquot Sampling microspheres->sampling Time Intervals analysis GC-FID Analysis sampling->analysis result Cumulative Release Profile analysis->result

Caption: Diagram of the in vitro release study setup.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the formulation of this compound into a controlled-release system using PLGA microspheres. The described methodologies for formulation and characterization offer a reliable framework for researchers to develop and evaluate similar systems for other volatile compounds. The successful implementation of this protocol can lead to the creation of more stable and long-lasting products in the fragrance, food, and pharmaceutical industries.

References

  • Journal of Applied Pharmaceutical Science. (2012). Development and Characterization of Controlled Release Ketoprofen Microspheres. [Link]

  • RIFM. (2018). RIFM FRAGRANCE INGREDIENT SAFETY ASSESSMENT phenylethyl 2-methylbutyrate, CAS Registry Number 24817-51-4. Food and Chemical Toxicology, 112, S2-S11.
  • Park, K. (2020). Characterization of Controlled Release Microspheres Using FIB-SEM and Image-Based Release Prediction. [Link]

  • The Good Scents Company. (n.d.). This compound (CAS 24817-51-4): Odor profile, Properties, & IFRA compliance. [Link]

  • World Journal of Pharmaceutical Research. (2018). review on solvent evaporation technique. [Link]

  • PubChem. (n.d.). Phenylethyl 2-methylbutyrate. [Link]

  • University of Guelph. (n.d.). Controlled release of volatile organic compounds. [Link]

  • ResearchGate. (2018). Polymeric microcapsules for cosmetic applications, based on Lemon essential oil (Citrus Limon). [Link]

  • ResearchGate. (2019). Optimization of microencapsulation of polyaspartic acid ester into UV curable epoxy‐acrylate resin using Taguchi method of experimental design. [Link]

  • National Institutes of Health. (2022). PLGA-The Smart Biocompatible Polimer: Kinetic Degradation Studies and Active Principle Release. [Link]

  • International Journal of Pharmaceutical and Clinical Research. (2016). MICROENCAPSULATION BY SOLVENT EVAPORATION METHOD OF BCS CLASS 4 DRUGS FOR BIOAVAILABILITY ENHANCEMENT. [Link]

  • ACS Publications. (2021). Polymer Capsules with Volatile Organic Compounds as Reference Materials for Controlled Emission. [Link]

  • National Institutes of Health. (2015). A Compendium of Volatile Organic Compounds (VOCs) Released By Human Cell Lines. [Link]

  • PubMed. (2020). Characterization of Controlled Release Microspheres Using FIB-SEM and Image-Based Release Prediction. [Link]

  • ResearchGate. (2010). Microencapsulation by solvent evaporation: State of the art for process engineering approaches. [Link]

  • Condorchem Envitech. (n.d.). Technologies for VOCs treatment and removal. [Link]

  • PubMed. (2021). Release mechanisms of PLGA-based drug delivery systems: A review. [Link]

  • National Institutes of Health. (2017). A study on volatile organic compounds emitted by in-vitro lung cancer cultured cells using gas sensor array and SPME-GCMS. [Link]

  • International Journal of Basic & Clinical Pharmacology. (2025). Formulation and characterization studies of microspheres. [Link]

  • National Institutes of Health. (2021). Polymer Capsules with Volatile Organic Compounds as Reference Materials for Controlled Emission. [Link]

  • Journal of Controlled Release. (2005). Microencapsulation by solvent extraction/evaporation: reviewing the state of the art of microsphere preparation process technology. [Link]

  • MDPI. (2021). In Vitro Systems for Toxicity Evaluation of Microbial Volatile Organic Compounds on Humans: Current Status and Trends. [Link]

  • ResearchGate. (2010). Emerging Control Technologies for Volatile Organic Compounds. [Link]

  • Society of Vacuum Coaters. (2012). Synthesis of Solar-Activated Materials for the Controlled Release of Volatile Compounds. [Link]

  • MDPI. (2022). Natural Polymers as Carriers for Encapsulation of Volatile Oils: Applications and Perspectives in Food Products. [Link]

  • ResearchGate. (n.d.). The mechanism of PLGA degradation. [Link]

  • ResearchGate. (2015). (PDF) Release and uptake of volatile organic compounds by human hepatocellular carcinoma cells (HepG2) in vitro. [Link]

  • PubMed Central. (2021). Development, Stability, and In Vitro/In Vivo Studies of Volatile Oil Pickering Emulsion Stabilized by Modified Amber. [Link]

  • Journal of Controlled Release. (2011). The mechanisms of drug release in poly(lactic-co-glycolic acid)-based drug delivery systems—A review. [Link]

  • Semantic Scholar. (2020). Characterization of Controlled Release Microspheres Using FIB-SEM and Image-Based Release Prediction. [Link]

  • AB Enterprises. (n.d.). Phenylethyl 2-methylbutyrate. [Link]

  • International Journal of Drug Delivery. (2019). Solvent Evaporation as an Efficient Microencapsulating Technique for Taste Masking in Fast Disintegrating Oral Tablets. [Link]

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Troubleshooting & Optimization

phenethyl 2-methylbutyrate stability and degradation pathways

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for phenethyl 2-methylbutyrate (CAS 24817-51-4). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability and degradation of this compound. Here, you will find troubleshooting guides for common experimental issues, answers to frequently asked questions, and validated protocols to ensure the integrity of your work.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: The principal degradation pathway for this compound, like other esters, is hydrolysis. In the presence of water, the ester bond is cleaved, yielding its constituent parent molecules: phenethyl alcohol and 2-methylbutyric acid.[1] This reaction can be catalyzed by acid, base, or certain enzymes.

Q2: What are the optimal storage conditions to ensure the long-term stability of this compound?

A2: To maintain its integrity and prevent degradation, this compound should be stored in a cool, dry, and well-ventilated area.[2] It is crucial to keep it in tightly sealed, airtight containers to protect it from humidity and light.[2][3] Exposure to excessive heat should also be avoided.[2] The recommended shelf life under these conditions is 36 months or longer.[3]

Q3: Is this compound susceptible to photodegradation?

A3: Based on its UV/Vis absorption spectra, this compound does not absorb light in the 290-700 nm range.[4] Consequently, it is not expected to be susceptible to direct photodegradation or to pose a concern for phototoxicity or photoallergenicity.[1][4][5] However, as a standard laboratory practice for ensuring long-term stability, protection from light is always recommended.[3]

Q4: In biological systems, what type of degradation should I anticipate?

A4: In biological matrices (e.g., plasma, tissue homogenates), the primary degradation pathway is enzymatic hydrolysis. Esterase enzymes, such as lipases and cutinases, are known to efficiently catalyze the cleavage of ester bonds.[6][7] Therefore, a rapid loss of the parent compound can be expected, with the concurrent formation of phenethyl alcohol and 2-methylbutyric acid.[1]

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments, providing causal explanations and actionable solutions.

Problem 1: I'm observing a significant loss of my compound in an aqueous formulation, even at neutral pH.

  • Likely Cause: Ester Hydrolysis. While the rate is slower at neutral pH compared to acidic or basic conditions, hydrolysis still occurs. The rate can be accelerated by elevated temperatures or the presence of buffer species that can act as catalysts.

  • Troubleshooting Steps:

    • Confirm Identity of Degradants: Analyze your sample using a suitable method like HPLC or GC-MS. Look for the appearance of peaks corresponding to phenethyl alcohol and 2-methylbutyric acid.

    • Perform a pH Profile: Conduct a short-term stability study by preparing your formulation in buffers of varying pH (e.g., pH 3, 5, 7, 9). Monitor the disappearance of the parent compound over time. This will establish the pH of maximum stability.

    • Control Temperature: Ensure your samples are stored at the intended, controlled temperature. If possible, evaluate stability at a lower temperature to slow the degradation rate.

    • Consider Aprotic Solvents: If your experimental design allows, consider formulating in a non-aqueous or low-water-content vehicle to minimize hydrolysis.

Problem 2: My analytical results show unexpected new peaks over time, and I'm unsure if they are related to my compound.

  • Likely Cause: Formation of degradation products. The most probable degradants are phenethyl alcohol and 2-methylbutyric acid.[1]

  • Troubleshooting Workflow: The following workflow provides a systematic approach to identifying unknown peaks and confirming their origin.

G start Unexpected Peak(s) Observed in Chromatogram stress_sample Perform Forced Degradation (Acid, Base, Peroxide, Heat, Light) start->stress_sample analyze_stress Analyze Stressed Samples (e.g., HPLC, LC-MS) stress_sample->analyze_stress compare_rt Compare Retention Times (RT) of Unknowns with Stressed Sample Peaks analyze_stress->compare_rt match Do RTs Match? compare_rt->match identify Identify Degradants by MS and Compare with Standards (Phenethyl Alcohol, 2-Methylbutyric Acid) match->identify Yes no_match Peak is Unrelated (e.g., Contaminant, Leachate) match->no_match No G cluster_main Hydrolysis Reaction cluster_products Degradation Products PE2MB This compound (C₁₃H₁₈O₂) reagents + H₂O (H⁺ or OH⁻ catalyst) PE2MB->reagents PEA Phenethyl Alcohol MBA 2-Methylbutyric Acid reagents->PEA reagents->MBA

Caption: Primary hydrolytic degradation pathway.

References

  • RIFM FRAGRANCE INGREDIENT SAFETY ASSESSMENT phenylethyl 2-methylbutyrate, CAS Registry Number 24817-51-4. (2018). Food and Chemical Toxicology, 112, 1-15. [Link]

  • Ni, Y., et al. (2021). Enzymatic synthesis of 2-phenethyl acetate in water catalyzed by an immobilized acyltransferase from Mycobacterium smegmatis. RSC Advances, 11(53), 33629-33637. [Link]

  • The Good Scents Company. (n.d.). 2-methyl butyl 2-methyl butyrate. Retrieved from [Link]

  • The Good Scents Company. (n.d.). rose butanoate this compound. Retrieved from [Link]

  • Jakubowski, J., et al. (2025). High-dose medium-term HMB supplementation did not trigger body composition changes in trained and untrained males under usual conditions or high-intensity functional exercise. Frontiers in Nutrition, 12. [Link]

  • Pellis, A., et al. (2022). Enzymatic Degradation of the Most Common Aliphatic Bio-Polyesters and Evaluation of the Mechanisms Involved: An Extended Study. Polymers, 14(9), 1733. [Link]

  • de Cássia, R., et al. (2016). The effect of β-hydroxy-β-methylbutyrate (HMB) on the morphology of skeletal muscle after concurrent training. Motriz: Revista de Educação Física, 22(3), 190-197. [Link]

  • Joy, F., & Rajakumar, B. (2023). Photo-oxidation Reaction of Tert-butyl Chloride with OH Radicals and Cl Atoms in the Troposphere and its Implications. Physical Chemistry Chemical Physics, 25(12), 8429-8441. [Link]

  • Davis, G.S., et al. (2012). The effects of beta-hydoxy-beta-methylbutyrate free acid supplementation on muscle damage, hormonal status, and performance following a high volume 2-week overreaching cycle. Journal of the International Society of Sports Nutrition, 9(S1), P10. [Link]

  • Api, A.M., et al. (2022). RIFM fragrance ingredient safety assessment, phenethyl butyrate, CAS Registry Number 103-52-6. Food and Chemical Toxicology, 166, 113223. [Link]

  • Pellis, A., et al. (2022). (PDF) Enzymatic Degradation of the Most Common Aliphatic Bio-Polyesters and Evaluation of the Mechanisms Involved: An Extended Study. ResearchGate. [Link]

  • Feng, Y., et al. (2024). Effects of exercise with or without β-hydroxy- β-methylbutyrate supplementation on muscle mass, muscle strength, and physical performance in patients with sarcopenia: a systematic review and meta-analysis. Frontiers in Nutrition, 11, 1460133. [Link]

  • Sanchez-Martinez, M., et al. (2020). Supplementation with the Leucine Metabolite β-hydroxy-β-methylbutyrate (HMB) does not Improve Resistance Exercise-Induced Changes in Body Composition or Strength in Young Subjects: A Systematic Review and Meta-Analysis. Nutrients, 12(5), 1533. [Link]

  • Gamerith, C., et al. (2017). Enzymatic Degradation of Poly(ethylene 2,5-furanoate) Powders and Amorphous Films. Polymers, 9(12), 648. [Link]

  • Guidotti, G., et al. (2021). Unveiling the Enzymatic Degradation Process of Biobased Thiophene Polyesters. Frontiers in Bioengineering and Biotechnology, 9, 769123. [Link]

  • The Good Scents Company. (n.d.). phenethyl isobutyrate. Retrieved from [Link]

  • Api, A.M., et al. (2022). RIFM fragrance ingredient safety assessment, 2-phenylethyl valerate, CAS Registry Number 7460-74-4. Food and Chemical Toxicology, 162, 112903. [Link]

  • ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Phenethyl 2-Methylbutyrate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of phenethyl 2-methylbutyrate. This guide is designed for researchers, chemists, and drug development professionals seeking to enhance the yield and purity of this valuable aroma compound. Here, we move beyond simple protocols to explore the causality behind experimental choices, offering robust troubleshooting strategies and detailed methodologies to ensure the success of your synthesis.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the synthesis of this compound.

Q1: What is this compound and what are its primary applications?

A1: this compound (CAS 24817-51-4) is an ester known for its pleasant floral and fruity aroma.[1] Its primary applications are in the flavor and fragrance industries, where it is used in perfumes, cosmetics, personal care products, and as a flavoring agent in foods and beverages.[1] It possesses a molecular formula of C₁₃H₁₈O₂ and a molecular weight of approximately 206.28 g/mol .[2][3]

Q2: What are the most common chemical methods for synthesizing this compound?

A2: The synthesis is typically achieved by reacting phenethyl alcohol with 2-methylbutyric acid (or its derivative). The three most common laboratory and industrial methods are:

  • Fischer-Speier Esterification: A classic acid-catalyzed reaction between the alcohol and carboxylic acid. It is cost-effective but limited by chemical equilibrium.[4]

  • Steglich Esterification: A milder method that uses coupling agents like dicyclohexylcarbodiimide (DCC) or EDC to facilitate the reaction at room temperature. This is particularly useful for sensitive substrates but involves more complex reagents.[4][5]

  • Enzymatic Synthesis: A "green chemistry" approach using enzymes (e.g., lipases, acyltransferases) as catalysts. This method offers high selectivity and operates under mild conditions, often achieving very high conversion rates.[6][7]

Q3: What is a realistic yield to expect from these synthesis methods?

A3: Yields can vary significantly based on the chosen method and reaction conditions.

  • Fischer-Speier Esterification: Without optimization, a 1:1 molar ratio of reactants might yield around 65-70% at equilibrium.[8][9] However, by actively shifting the equilibrium, yields can be pushed to well over 90%.

  • Steglich Esterification: This method is not equilibrium-limited and can often provide yields in the range of 75-95%, though this can be reduced by steric hindrance or the formation of N-acylurea byproducts.[10]

  • Enzymatic Synthesis: Under optimized conditions, enzymatic methods can achieve near-quantitative conversion, with reported yields exceeding 99%.[6][7]

Section 2: Troubleshooting Guide

This guide is structured in a question-and-answer format to directly address common issues encountered during synthesis.

Issue Category: Low or No Product Yield

Q4: My Fischer esterification reaction has a very low yield (<50%). What are the most likely causes?

A4: A low yield in a Fischer esterification is almost always linked to its inherent reversibility. The reaction between an alcohol and a carboxylic acid produces an ester and water. The accumulation of water allows the reverse reaction (ester hydrolysis) to occur, establishing an equilibrium that may not favor the product.

  • Causality: According to Le Chatelier's principle, to maximize the product, the equilibrium Carboxylic Acid + Alcohol ⇌ Ester + Water must be shifted to the right.

  • Troubleshooting Steps:

    • Use an Excess of a Reactant: The simplest way to shift the equilibrium is to use a large excess of one of the reactants.[8] Since phenethyl alcohol is typically less expensive than 2-methylbutyric acid and is a liquid, it is often used in excess, sometimes acting as the solvent itself.[11]

    • Actively Remove Water: The most effective method is to remove water as it is formed. This can be accomplished by:

      • Dean-Stark Apparatus: Refluxing the reaction in a non-polar solvent like toluene or hexane. The water forms an azeotrope with the solvent, which condenses in the Dean-Stark trap, physically removing it from the reaction mixture.[4][11]

      • Drying Agents: Adding molecular sieves or anhydrous salts to the reaction mixture to sequester the water byproduct.[4]

    • Verify Catalyst Activity: Ensure your acid catalyst (e.g., concentrated H₂SO₄, p-TsOH) is not old or hydrated. A sufficient catalytic amount is crucial for achieving a reasonable reaction rate.

Q5: I am not using the Fischer method, but my Steglich esterification yield is poor. Why would this happen?

A5: While not an equilibrium reaction, the Steglich esterification can fail for other reasons:

  • Steric Hindrance: 2-methylbutyric acid has a branched structure near the reaction center, which can slow the reaction rate. While phenethyl alcohol is a primary alcohol and less affected, significant steric hindrance on either partner can impede the reaction.[10][12] In such cases, extending the reaction time or slightly increasing the temperature may be necessary.

  • Impure Reagents: The coupling agents (DCC, EDC) and catalyst (DMAP) are moisture-sensitive. Using old or improperly stored reagents can lead to failed reactions. Always use fresh, high-purity reagents.

  • Side Reaction: The primary side reaction is the formation of N-acylurea, which happens when the activated carboxylic acid rearranges.[10] This is more common with sterically hindered substrates.

Below is a workflow to diagnose low yield issues.

G start Low Yield Observed method Which Synthesis Method? start->method fischer Fischer-Speier method->fischer Fischer steglich Steglich method->steglich Steglich fischer_q1 Is water being removed? fischer->fischer_q1 steglich_q1 Are reagents (DCC/EDC, DMAP) fresh and anhydrous? steglich->steglich_q1 fischer_a1_no Action: Use Dean-Stark or molecular sieves. fischer_q1->fischer_a1_no No fischer_q2 Is an excess of one reagent being used? fischer_q1->fischer_q2 Yes end_node Re-run Experiment & Monitor fischer_a1_no->end_node fischer_a2_no Action: Increase alcohol to acid ratio (e.g., 3:1). fischer_q2->fischer_a2_no No fischer_q3 Is catalyst active and sufficient? fischer_q2->fischer_q3 Yes fischer_a2_no->end_node fischer_a3_no Action: Use fresh catalyst at 1-5 mol%. fischer_q3->fischer_a3_no No fischer_q3->end_node Yes fischer_a3_no->end_node steglich_a1_no Action: Use new, dry reagents and anhydrous solvent. steglich_q1->steglich_a1_no No steglich_q2 Is steric hindrance a factor? steglich_q1->steglich_q2 Yes steglich_a1_no->end_node steglich_a2_yes Action: Increase reaction time or consider a different coupling agent. steglich_q2->steglich_a2_yes Yes steglich_q2->end_node No steglich_a2_yes->end_node

Caption: Troubleshooting workflow for low reaction yield.
Issue Category: Impurity Formation & Purification

Q6: My final product is impure. What are the likely side products and how can I avoid them?

A6: Impurities often arise from side reactions involving the starting materials, particularly under harsh conditions like strong acid catalysis and high heat.

  • Styrene: Phenethyl alcohol can undergo acid-catalyzed dehydration at high temperatures to form styrene. This is a common issue in Fischer esterification if the reaction is overheated. To avoid this, maintain the minimum temperature necessary for reflux and consider using a milder catalyst like p-TsOH instead of H₂SO₄.

  • Bis(phenethyl) ether: Two molecules of phenethyl alcohol can condense to form an ether, again under strong acid and heat. Controlling the temperature is the key preventative measure.

  • N-acylurea: In Steglich esterification, this byproduct is formed from the rearrangement of the DCC-activated intermediate.[10] It is notoriously difficult to remove via chromatography as it can co-elute with the product. Chilling the reaction mixture in a non-polar solvent like hexane or acetonitrile can help precipitate the urea byproduct, which can then be filtered off.[13] Using EDC, a water-soluble carbodiimide, is a superior alternative as the resulting urea can be removed with a simple aqueous wash.[13]

Q7: What is the most effective procedure for purifying this compound after the reaction?

A7: A standard liquid-liquid extraction workup followed by distillation is typically effective.

  • Neutralization: After the reaction is complete, cool the mixture and dilute it with a suitable organic solvent (e.g., diethyl ether, ethyl acetate). Wash the organic solution with saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst and any unreacted 2-methylbutyric acid.

  • Remove Excess Alcohol: Wash the organic layer with water, followed by brine (saturated NaCl solution). This will remove the majority of unreacted phenethyl alcohol and any water-soluble byproducts.

  • Drying: Dry the organic layer over an anhydrous salt like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), then filter.

  • Solvent Removal: Remove the solvent using a rotary evaporator.

  • Final Purification: The resulting crude oil should be purified by vacuum distillation. This compound has a boiling point of 136 °C at 30 mmHg, which allows it to be separated from any less volatile impurities.[2]

Section 3: Detailed Experimental Protocols

Protocol 1: High-Yield Fischer-Speier Esterification

This protocol utilizes a Dean-Stark apparatus to drive the reaction to completion, maximizing yield.

Reagents & Equipment:

  • Phenethyl alcohol (1.0 equiv)

  • 2-Methylbutyric acid (1.2 equiv)

  • p-Toluenesulfonic acid (p-TsOH) (0.05 equiv)

  • Toluene

  • Round-bottom flask, Dean-Stark trap, condenser, heating mantle

Procedure:

  • To a round-bottom flask, add phenethyl alcohol, 2-methylbutyric acid, and toluene (approx. 2 mL per gram of alcohol).

  • Add the p-TsOH catalyst.

  • Assemble the Dean-Stark apparatus and condenser.

  • Heat the mixture to reflux. Toluene and water will begin to collect in the Dean-Stark trap.

  • Continue refluxing until no more water is observed collecting in the trap (typically 3-5 hours).

  • Monitor the reaction progress via Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once complete, cool the reaction mixture to room temperature.

  • Proceed with the purification workup as described in Q7 .

Protocol 2: Mild Steglich Esterification using EDC

This protocol is ideal for small-scale synthesis or when avoiding high temperatures is necessary.

Reagents & Equipment:

  • Phenethyl alcohol (1.0 equiv)

  • 2-Methylbutyric acid (1.1 equiv)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 equiv)

  • DMAP (4-Dimethylaminopyridine) (0.1 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask, magnetic stirrer, nitrogen atmosphere

Procedure:

  • Dissolve phenethyl alcohol, 2-methylbutyric acid, and DMAP in anhydrous DCM in a flask under a nitrogen atmosphere.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add EDC to the stirred solution.

  • Remove the ice bath and allow the reaction to stir at room temperature for 4-12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate via rotary evaporation.

  • The crude product can be further purified by column chromatography if necessary.

Section 4: Advanced Optimization & Method Selection

Choosing the right synthesis method is critical for success. The following table and decision tree provide guidance for selecting the optimal approach based on your specific experimental goals.

Comparison of Synthesis Methods
FeatureFischer-Speier EsterificationSteglich EsterificationEnzymatic Synthesis
Principle Acid-catalyzed equilibriumCoupling agent-mediatedBiocatalysis
Typical Yield 65-95% (with optimization)75-95%>95%
Conditions High Temperature (Reflux)Room TemperatureMild Temperature (e.g., 40°C)
Reagent Cost LowHighModerate to High (enzyme cost)
Scalability ExcellentGood (cost can be a factor)Moderate (enzyme loading)
Key Advantage Low cost, simple reagentsMild conditions, not equilibrium-limited"Green," high selectivity, very high yield
Key Disadvantage Equilibrium-limited, harsh conditionsByproduct removal, reagent sensitivitySlower reaction times, enzyme stability
Decision Tree for Method Selection

G start Start: Select Synthesis Method q1 Is the scale >10g and cost a primary concern? start->q1 fischer Recommended: Fischer-Speier Esterification q1->fischer Yes q2 Are starting materials heat-sensitive or acid-labile? q1->q2 No fischer_reason Reason: Most cost-effective and scalable method. fischer->fischer_reason steglich Recommended: Steglich Esterification q2->steglich Yes enzymatic Recommended: Enzymatic Synthesis q2->enzymatic No/Highest yield is priority steglich_reason Reason: Mild, room-temperature conditions protect sensitive functional groups. steglich->steglich_reason enzymatic_reason Reason: Highest selectivity and yield under the mildest conditions. Ideal for 'green' chemistry focus. enzymatic->enzymatic_reason

Caption: Decision tree for selecting the optimal synthesis method.

References

  • The Good Scents Company. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (2014). CN103508886A - Continuous production method for ethyl 2-methylbutyrate.
  • PubChem. (n.d.). Phenylethyl 2-methylbutyrate. National Center for Biotechnology Information. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Yu, S., et al. (2022). Enzymatic synthesis of 2-phenethyl acetate in water catalyzed by an immobilized acyltransferase from Mycobacterium smegmatis. RSC Advances. Retrieved from [Link]

  • AB Enterprises. (n.d.). Phenylethyl 2-methylbutyrate. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

  • Api, A. M., et al. (2018). RIFM fragrance ingredient safety assessment phenylethyl 2-methylbutyrate, CAS Registry Number 24817-51-4. Food and Chemical Toxicology.
  • Reddit. (2020). How can I improve the yield of my Fischer Esterification?. r/Chempros. Retrieved from [Link]

  • Yu, S., et al. (2022). Enzymatic synthesis of 2-phenethyl acetate in water catalyzed by an immobilized acyltransferase from Mycobacterium smegmatis. RSC Publishing. Retrieved from [Link]

  • Martínez-Avila, O., et al. (2021). Biotechnological 2-Phenylethanol Production: Recent Developments. Molecules.
  • ResearchGate. (2017). Synthesis of Methyl Butyrate Using Heterogeneous Catalyst: Kinetic Studies. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Singh, P., et al. (2023).
  • Perfumer & Flavorist. (2016). Extraction of 2-Phenylethyl Alcohol. Retrieved from [Link]

  • Tsai, A. (2014). What factors may influence the yield of an ester?. Quora. Retrieved from [Link]

  • Taylor & Francis Online. (2016). Ion exchange resin catalyzed synthesis of methyl butyrate: batch reactor and packed bed reactor studies. Retrieved from [Link]

  • Reddit. (2020). Help with Steglich esterification reaction. r/OrganicChemistry. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Transesterification. Retrieved from [Link]

  • JoVE. (2020). Video: Esterification - Prep. Retrieved from [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by transesterification. Retrieved from [Link]

  • Reddit. (2024). Esterification not Working (Separation). r/OrganicChemistry. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Retrieved from [Link]

Sources

proper storage and handling of phenethyl 2-methylbutyrate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Phenethyl 2-Methylbutyrate

Welcome to the comprehensive technical guide for the (CAS 24817-51-4). This resource is designed for researchers, scientists, and drug development professionals to ensure the integrity of your experiments and maintain a safe laboratory environment. As an ester known for its pleasant floral and fruity aroma, its stability and purity are paramount for reproducible results in fragrance, flavor, and chemical research.[1][2] This guide provides field-proven insights into best practices, troubleshooting common issues, and detailed protocols.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound to ensure its long-term stability?

A1: To maintain its chemical integrity and prevent degradation, this compound should be stored in a cool, dry, and well-ventilated area.[1] The container must be airtight and tightly sealed to protect it from moisture and atmospheric contaminants.[1] It is crucial to shield the compound from direct sunlight and other sources of heat and light, as these can catalyze degradation reactions.[1][3]

Q2: What is the expected shelf life of this compound?

A2: When stored under the recommended conditions, this compound has a shelf life of 36 months or longer.[4] For experimental consistency, it is best practice to record the date of receipt and the date the container is first opened.

Q3: Is this compound considered a hazardous substance?

A3: this compound is classified as a combustible liquid and may cause irritation to the skin and eyes.[4][5] While some aggregated GHS classifications from multiple sources suggest it does not meet the criteria for a hazardous substance[6], it is imperative to always handle it with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1] All handling should be performed in a well-ventilated area or under a chemical fume hood to avoid inhaling vapors.[1]

Q4: What are the best solvents for dissolving this compound?

A4: this compound is practically insoluble in water.[6][7] However, it is soluble in many common organic solvents, including alcohols (like ethanol), fixed oils, and paraffin oil.[3][6][7] It exhibits high solubility in solvents such as chloroform, dichloromethane, acetone, and ethyl acetate.[7] For detailed quantitative data, please refer to the solubility table in this guide.

Q5: How does the compound degrade, and what are the signs of degradation?

A5: As an ester, this compound is susceptible to hydrolysis, especially in the presence of moisture, strong acids, or bases, which would break it down into phenethyl alcohol and 2-methylbutyric acid.[8][9] Signs of degradation include a noticeable change in odor (e.g., a sour or rancid note developing), a change in color from colorless to pale yellow, or a decrease in purity as determined by analytical methods like Gas Chromatography (GC).

Q6: Can I use this compound in food or flavor applications?

A6: Yes, this compound is recognized as a flavoring agent by the Flavor and Extract Manufacturers Association (FEMA) and the Joint FAO/WHO Expert Committee on Food Additives (JECFA).[5][6] When used for these purposes, ensure the product grade is specified as Food Grade (FG) and complies with all relevant regulatory standards.[5]

Troubleshooting Guide

This section addresses specific issues that may arise during experimentation. The causality behind these problems is rooted in the chemical properties of the ester and its sensitivity to environmental factors.

Issue 1: My sample of this compound has developed a sharp, unpleasant odor.

  • Probable Cause: This is a classic sign of ester hydrolysis. Exposure to moisture or acidic/basic contaminants has likely broken the ester down into its constituent parts: phenethyl alcohol and 2-methylbutyric acid. The latter has a distinctly unpleasant, cheesy-sour odor.

  • Self-Validating Protocol:

    • Check the storage conditions. Was the container cap tightly sealed? Was it stored near a water bath or in a humid environment?

    • Run a simple pH test on a diluted aqueous suspension of the material; a shift towards acidic pH can indicate the presence of the carboxylic acid byproduct.

    • For definitive confirmation, an analytical technique like GC-MS will show peaks for the degradation products alongside the parent ester.

  • Solution: The degraded sample is compromised and should be discarded according to your institution's chemical waste disposal guidelines. To prevent recurrence, strictly adhere to the recommended storage conditions, ensuring the container is purged with an inert gas (like nitrogen or argon) before sealing if it will be stored for an extended period after opening.

Issue 2: I am observing cloudiness or precipitation in my stock solution, which was previously clear.

  • Probable Cause: This typically occurs for one of two reasons: either the solubility limit was exceeded at a lower temperature, or the solvent has partially evaporated, increasing the concentration beyond its saturation point.

  • Self-Validating Protocol:

    • Confirm the storage temperature of the solution. Was it moved to a colder location (e.g., a refrigerator) where its solubility is lower?

    • Inspect the container seal. A loose cap can lead to solvent evaporation, especially with volatile solvents like ethanol or acetone.

  • Solution:

    • Gently warm the solution in a water bath while swirling or sonicating. If the precipitate redissolves, the issue was temperature-dependent solubility. Store the solution at a stable room temperature.

    • If warming does not resolve the issue, or if solvent evaporation is suspected, you may need to add a small, measured amount of fresh solvent to redissolve the compound. Recalculate the concentration accordingly.

    • For future preparations, consider making a slightly more dilute stock solution to ensure it remains stable across a wider temperature range.

Issue 3: My experimental results show poor reproducibility when using this compound.

  • Probable Cause: Inconsistent results often trace back to a lack of compound integrity or inaccurate solution preparation. The compound may be slowly degrading over time, or different aliquots may have slightly different concentrations.

  • Self-Validating Protocol:

    • Review your handling workflow. Are you using a fresh aliquot from a stock solution for each experiment? Are you vortexing the stock solution before taking an aliquot?

    • Perform a quality control check on your compound. Compare its refractive index to the specified range (1.481-1.489 @ 20°C) or run a quick GC analysis to confirm its purity.[4][6]

  • Solution:

    • If possible, use a fresh, unopened bottle of this compound to prepare a new stock solution.

    • Divide newly prepared stock solutions into smaller, single-use aliquots and store them under the proper conditions. This prevents repeated warming/cooling cycles and minimizes exposure of the main stock to the atmosphere.

    • Always ensure the compound is fully dissolved and the solution is homogenous before use.

Data & Protocols

Key Physicochemical & Storage Data Summary
PropertyValueSource(s)
Molecular Formula C₁₃H₁₈O₂[1]
Molecular Weight 206.28 g/mol [1][6]
Appearance Colorless liquid[6]
Odor Sweet, floral, fruity[1][6]
Density 0.974 - 0.980 g/mL at 25°C[4][6]
Refractive Index 1.481 - 1.489 at 20°C[4][6]
Boiling Point 136°C at 30 mm Hg[6][7]
Flash Point ~110°C (230°F) TCC[4]
Storage Temperature Cool, room temperature[1]
Shelf Life ≥ 36 months (properly stored)[4]
Solubility in Water 16.47 mg/L @ 25 °C (estimated, very low)[4]
Solubility in Ethanol Miscible / High (1427 g/L)[6][7]
Solubility in Chloroform High (5965 g/L)[7]
Experimental Protocol: Preparation of a 10 mM Stock Solution in Ethanol

This protocol provides a self-validating system for creating an accurate stock solution.

  • Pre-Protocol Calculations & Safety:

    • Causality: Accurate weighing is critical for achieving the target concentration. The molecular weight (MW) of this compound is 206.28 g/mol .

    • To make a 10 mM (0.010 mol/L) solution, you need 2.0628 mg per 1 mL of solvent. For 10 mL of stock solution, you will need 20.63 mg.

    • Safety: Perform all steps in a chemical fume hood. Wear safety goggles, nitrile gloves, and a lab coat.

  • Methodology:

    • Tare a clean, dry glass vial on an analytical balance.

    • Carefully add approximately 20.63 mg of this compound directly into the vial using a pipette. Record the exact mass (e.g., 20.75 mg).

    • Causality: Recording the actual mass allows you to calculate the true concentration of your stock solution, which is essential for reproducibility.

    • Using a calibrated pipette, add the volume of 200-proof ethanol required to achieve the desired 10 mM concentration based on the actual mass weighed.

      • Calculation: Volume (L) = Mass (g) / (MW ( g/mol ) * Concentration (mol/L))

      • Example: For 20.75 mg (0.02075 g): Volume = 0.02075 / (206.28 * 0.010) = 0.01006 L = 10.06 mL.

    • Securely cap the vial and vortex thoroughly for at least 30 seconds to ensure the compound is fully dissolved. Visually inspect for any undissolved droplets.

    • Label the vial clearly with the compound name, exact concentration, solvent, and date of preparation.

    • Store the stock solution in a tightly sealed container at room temperature, protected from light.

Visualized Workflows

Troubleshooting Logic for Compound Integrity

This decision tree guides the user through a logical process to assess the quality of their this compound sample.

G start Start: Assess Compound observe Observe Physical Properties (Color, Odor, Clarity) start->observe check Is there a color change or off-odor? observe->check degraded High Probability of Degradation (Hydrolysis) check->degraded Yes good Compound Appears Normal check->good No discard Action: Quarantine & Discard Sample Procure new stock degraded->discard inconsistent Encountering Inconsistent Experimental Results? good->inconsistent proceed Proceed with Experiment (Use with confidence) inconsistent->proceed No qc Perform QC Check: - Purity (GC) - Refractive Index inconsistent->qc Yes qc_fail QC Fails qc->qc_fail qc_fail->degraded Yes qc_fail->proceed No

Caption: Decision tree for troubleshooting this compound integrity.

Standard Handling and Preparation Workflow

This diagram outlines the standard operating procedure from receiving the compound to final storage of a prepared solution.

G receive 1. Receive Compound log 2. Log Date & Store Properly (Cool, Dry, Dark) receive->log ppe 3. Don PPE in Fume Hood log->ppe weigh 4. Weigh Required Mass ppe->weigh dissolve 5. Dissolve in Solvent weigh->dissolve vortex 6. Vortex until Homogenous dissolve->vortex label_store 7. Label & Store Solution (Sealed, Protected from Light) vortex->label_store

Caption: Standard workflow for handling and solution preparation.

References

  • (No Source)
  • Good Scents Company. (n.d.). propanoic acid, 2-methyl-, 2-phenylethyl ester. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (2021). Safety Data Sheet: Methyl 2-methylbutyrate. Retrieved from [Link]

  • Solvent Notiflix. (n.d.). This compound (CAS 24817-51-4): Odor profile, Properties, & IFRA compliance. Retrieved from [Link]

  • Solubility of Things. (n.d.). Phenethyl butyrate. Retrieved from [Link]

  • Api, A. M., et al. (2018). RIFM FRAGRANCE INGREDIENT SAFETY ASSESSMENT phenylethyl 2-methylbutyrate, CAS Registry Number 24817-51-4. Food and Chemical Toxicology, 118, S110-S118.
  • PubChem. (n.d.). Phenylethyl 2-methylbutyrate. National Center for Biotechnology Information. Retrieved from [Link]

  • The Good Scents Company. (n.d.). rose butanoate this compound. Retrieved from [Link]

  • (No Source)
  • Api, A. M., et al. (2018). RIFM FRAGRANCE INGREDIENT SAFETY ASSESSMENT phenylethyl 2-methylbutyrate, CAS Registry Number 24817-51-4. Food and Chemical Toxicology.

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Validation & Comparative

comparative study of phenethyl esters for aroma profiling

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Comparative Study of Phenethyl Esters for Aroma Profiling

Introduction: The Nuanced World of Phenethyl Esters

Phenethyl alcohol, with its characteristic delicate rose aroma, serves as a foundational block for a diverse family of esters that are pivotal in the flavor and fragrance industries.[1] The simple act of esterifying phenethyl alcohol with various carboxylic acids gives rise to a spectrum of unique aroma profiles, ranging from the fruity and floral notes of phenethyl acetate to more complex sensory experiences.[2][3] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive framework for conducting a comparative study of phenethyl esters. We will delve into the causality behind experimental choices, offering field-proven insights into synthesis, instrumental analysis, and sensory evaluation to create a robust and self-validating research workflow.

The core challenge in aroma profiling lies in bridging the gap between chemical composition and sensory perception. While an instrument like a mass spectrometer can identify and quantify a molecule, it cannot describe its scent.[4] Conversely, the human nose is an exceptionally sensitive detector for odors but requires a structured methodology to yield reproducible, objective data.[4][5] This guide will detail the integration of these two worlds, providing the necessary protocols to move from synthesis to sophisticated aroma characterization.

Part 1: Synthesis of High-Purity Phenethyl Esters

The validity of any comparative aroma study hinges on the purity of the compounds being tested. Trace impurities can have their own potent aromas, confounding sensory results. Therefore, the choice of synthesis method is the critical first step. Two primary routes are common: traditional chemical synthesis and enzymatic synthesis.

Causality of Synthesis Choice: Chemical vs. Enzymatic
  • Chemical Synthesis (e.g., Steglich or Fischer Esterification): These methods are often high-yielding and utilize readily available, low-cost reagents. For instance, Steglich esterification can be performed by reacting 2-phenyl-1-ethanol with a carboxylic acid using dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).[6] However, these reactions may require harsh conditions (e.g., high temperatures, strong acids) which can lead to side reactions or isomerization, necessitating extensive purification.[6][7]

  • Enzymatic Synthesis (Biocatalysis): This approach utilizes lipases (e.g., Novozym 435 from Candida antarctica) as catalysts.[2][8] The primary advantages are the high specificity and mild reaction conditions (e.g., lower temperatures), which minimize byproduct formation and are more environmentally friendly.[7] Enzymatic methods are increasingly preferred for producing "natural" flavoring materials, which command a higher market value.[3] High conversion rates, often exceeding 95%, can be achieved by optimizing parameters like temperature, solvent, and the molar ratio of reactants.[2][7]

Experimental Protocol: Enzymatic Synthesis of Phenethyl Acetate

This protocol provides a reliable method for producing high-purity phenethyl acetate, a common ester with a rose and honey-like aroma.[2][9]

Materials:

  • 2-Phenylethanol

  • Vinyl acetate (acyl donor)

  • Immobilized Lipase (e.g., Novozym 435)

  • Anhydrous solvent (e.g., toluene or n-hexane)

  • Molecular sieves (for maintaining anhydrous conditions)

  • Shaking incubator or magnetic stirrer with temperature control

Procedure:

  • Reactant Preparation: In a sealed reaction vessel, combine 2-phenylethanol and vinyl acetate in a 1:1.5 molar ratio in a suitable volume of anhydrous toluene. The excess of the acyl donor helps to drive the reaction equilibrium towards the product.

  • Enzyme Addition: Add the immobilized lipase, Novozym 435, at a concentration of approximately 15 g/L.[7] The immobilized nature of the enzyme is crucial as it allows for easy removal from the reaction mixture by simple filtration post-reaction, facilitating reuse.[2]

  • Reaction Conditions: Place the vessel in a shaking incubator set to 40-50°C and 200 rpm.[7] The mild temperature is sufficient for enzymatic activity while preventing thermal degradation of the reactants or products.

  • Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every 2 hours) and analyzing them via Gas Chromatography-Flame Ionization Detection (GC-FID) to determine the conversion rate.

  • Reaction Completion & Enzyme Recovery: Once the reaction reaches a plateau (typically >98% conversion), stop the reaction.[2] Recover the immobilized enzyme by filtration. The enzyme can be washed with fresh solvent and dried for reuse in subsequent batches.[2]

  • Purification: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator. The resulting crude phenethyl acetate can be further purified by vacuum distillation or column chromatography to remove any unreacted alcohol and acyl donor, ensuring high purity for sensory analysis.

Part 2: Instrumental and Sensory Aroma Profiling

A dual-pronged approach combining instrumental analysis with sensory evaluation is essential for a comprehensive aroma profile. Gas Chromatography-Mass Spectrometry (GC-MS) identifies the chemical constituents, while Gas Chromatography-Olfactometry (GC-O) and trained human panels characterize the perceived aroma.[10]

Overall Analysis Workflow

The following diagram illustrates the integrated workflow for a comprehensive comparative study of phenethyl esters.

Aroma_Profiling_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Instrumental & Sensory Analysis cluster_data Data Integration & Interpretation S1 Ester Synthesis (Chemical or Enzymatic) S2 Purification (e.g., Distillation) S1->S2 A1 Sample Preparation (Dilution in Ethanol) S2->A1 A2 GC-MS Analysis (Chemical Identification) A1->A2 A3 GC-Olfactometry (GC-O) (Odor Activity) A1->A3 A4 Sensory Panel Evaluation (Descriptive Analysis) A1->A4 D1 Data Compilation (Chromatograms, Aromagrams, Sensory Scores) A2->D1 A3->D1 A4->D1 D2 Statistical Analysis (ANOVA, PCA) D1->D2 D3 Comparative Profile Generation D2->D3 R R D3->R Final Report

Sources

A Comparative Guide to Synthetic vs. Naturally Sourced Phenethyl 2-Methylbutyrate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of flavor and fragrance chemistry, the distinction between synthetic and naturally sourced compounds is a pivotal consideration for researchers, scientists, and professionals in drug development. This guide offers an in-depth, objective comparison of synthetic versus naturally sourced phenethyl 2-methylbutyrate, a versatile ester celebrated for its sweet, fruity, and floral aroma profile.[1][2][3][4][5] By delving into the nuances of their synthesis, impurity profiles, sensory characteristics, and regulatory standing, this document provides the critical data and experimental frameworks necessary for informed decision-making in your research and product development endeavors.

Sourcing and Synthesis: A Tale of Two Origins

The journey of this compound to its final, purified form is fundamentally different depending on its classification as "natural" or "synthetic." These divergent paths have significant implications for the compound's final characteristics.

Synthetic this compound: The Path of Chemical Precision

The industrial synthesis of this compound is a well-established process, primarily achieved through the Fischer-Speier esterification of phenethyl alcohol with 2-methylbutyric acid. This reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

The primary advantage of chemical synthesis lies in its scalability, cost-effectiveness, and high yield. However, the process can introduce a specific array of impurities that must be carefully monitored and removed.

Synthetic Production of this compound Phenethyl Alcohol Phenethyl Alcohol Esterification Reactor Esterification Reactor Phenethyl Alcohol->Esterification Reactor 2-Methylbutyric Acid 2-Methylbutyric Acid 2-Methylbutyric Acid->Esterification Reactor Acid Catalyst Acid Catalyst Acid Catalyst->Esterification Reactor Crude this compound Crude this compound Esterification Reactor->Crude this compound Purification (Distillation) Purification (Distillation) Crude this compound->Purification (Distillation) Synthetic this compound (≥98% purity) Synthetic this compound (≥98% purity) Purification (Distillation)->Synthetic this compound (≥98% purity)

Figure 1: Synthetic Production Workflow.

Naturally Sourced this compound: The Complexity of Nature

"Natural" this compound is typically produced through biotechnological processes, most commonly microbial fermentation. Specific strains of yeast or bacteria are cultured in a bioreactor with a defined medium containing precursors that can be metabolized to form the desired ester. The extraction and purification of the target compound from the complex fermentation broth can be a multi-step and challenging process.

While often perceived as "cleaner," natural production methods can introduce their own unique set of byproducts and impurities derived from the biological processes.

Natural Production of this compound Natural Precursors (e.g., sugars, amino acids) Natural Precursors (e.g., sugars, amino acids) Microbial Culture (Yeast/Bacteria) Microbial Culture (Yeast/Bacteria) Bioreactor (Fermentation) Bioreactor (Fermentation) Fermentation Broth Fermentation Broth Bioreactor (Fermentation)->Fermentation Broth Extraction & Purification Extraction & Purification Fermentation Broth->Extraction & Purification Natural this compound Natural this compound Extraction & Purification->Natural this compound Natural Precursors Natural Precursors Natural Precursors->Bioreactor (Fermentation) Microbial Culture Microbial Culture Microbial Culture->Bioreactor (Fermentation)

Figure 2: Natural Production Workflow.

Chemical and Physical Properties: A Comparative Overview

From a purely chemical standpoint, a molecule of this compound is identical regardless of its origin. However, the macroscopic properties of the bulk substance can differ due to the presence of minor impurities.

PropertySynthetic this compoundNaturally Sourced this compound
Purity Typically ≥98%[5]Generally high, but can be more variable.
Appearance Clear, colorless to pale yellow liquid[4][5]Clear, colorless to pale yellow liquid.
Odor Sweet, floral, fruity, with waxy notes[4]Often described as more complex and nuanced.
Specific Gravity (@ 25°C) 0.974 - 0.980[4]May show slight variations due to trace components.
Refractive Index (@ 20°C) 1.481 - 1.489[4]May show slight variations.
Isotopic Ratio (¹³C/¹²C) Depleted in ¹³C due to petrochemical origin.Enriched in ¹³C, reflecting its biological origin.

Impurity Profile Analysis: The Telltale Differences

The most significant distinction between synthetic and natural this compound lies in their respective impurity profiles. These trace components can have a profound impact on the final sensory characteristics and may be of critical importance in sensitive applications such as pharmaceuticals.

Likely Impurities in Synthetic this compound

The chemical synthesis process can result in the following impurities:

  • Unreacted Starting Materials: Residual phenethyl alcohol and 2-methylbutyric acid.

  • Catalyst Residues: Traces of the acid catalyst used in the esterification process.

  • Byproducts of Side Reactions: Including ethers formed from the dehydration of phenethyl alcohol.

  • Solvents: Residual solvents used in the reaction or purification steps.

Likely Impurities in Naturally Sourced this compound

Fermentation processes can introduce a different set of impurities:

  • Other Esters: Yeast and bacteria produce a variety of esters, which can be difficult to separate completely.

  • Fusel Alcohols: Higher alcohols that are byproducts of amino acid metabolism during fermentation.

  • Diacetyl and Acetaldehyde: Common fermentation byproducts that can impart buttery or green apple off-notes.

  • Sulfur Compounds: Depending on the microbial strain and fermentation conditions, trace sulfur compounds may be present.

Experimental Protocol: Comparative Analysis by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for identifying and quantifying the volatile and semi-volatile compounds in a sample, making it the ideal technique for comparing the purity and impurity profiles of synthetic and natural this compound.

Objective: To identify and semi-quantify the volatile constituents of synthetic and natural this compound samples.
Methodology:
  • Sample Preparation:

    • Accurately weigh 100 mg of each this compound sample (synthetic and natural) into separate 10 mL volumetric flasks.

    • Dilute to volume with high-purity dichloromethane.

    • Prepare a 1:100 dilution of each stock solution in dichloromethane for analysis.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B GC or equivalent.

    • Mass Spectrometer: Agilent 5977A MS or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL (splitless mode).

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Mass Range: m/z 35-550.

  • Data Analysis:

    • Integrate the peaks in the total ion chromatogram (TIC) for each sample.

    • Identify the major peak corresponding to this compound.

    • Identify minor peaks by comparing their mass spectra to a reference library (e.g., NIST).

    • Calculate the relative percentage of each identified impurity based on peak area.

GC-MS Analytical Workflow cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Data Interpretation Sample Weighing Sample Weighing Dilution Dilution Sample Weighing->Dilution Injection Injection Dilution->Injection Separation in GC Column Separation in GC Column Injection->Separation in GC Column Ionization & Fragmentation Ionization & Fragmentation Separation in GC Column->Ionization & Fragmentation Mass Analysis Mass Analysis Ionization & Fragmentation->Mass Analysis Chromatogram & Mass Spectra Chromatogram & Mass Spectra Mass Analysis->Chromatogram & Mass Spectra Peak Identification Peak Identification Chromatogram & Mass Spectra->Peak Identification Impurity Profiling Impurity Profiling Peak Identification->Impurity Profiling

Figure 3: GC-MS Comparative Analysis Workflow.

Sensory Profile Comparison: The Human Element

While instrumental analysis provides invaluable data on chemical composition, the ultimate arbiter of flavor and fragrance is human sensory perception. A trained sensory panel can detect subtle nuances that may not be apparent from chemical data alone.

Objective: To determine if a perceptible sensory difference exists between synthetic and natural this compound.
Methodology: Triangle Test (ASTM E1885-04)
  • Panelist Selection:

    • Select a panel of at least 20-30 trained sensory analysts.

    • Ensure panelists are in a quiet, odor-free environment.

  • Sample Preparation:

    • Prepare solutions of synthetic and natural this compound at a concentration of 10 ppm in a neutral carrier (e.g., deodorized mineral oil for fragrance evaluation, or a 5% sucrose solution for flavor evaluation).

    • Label the samples with random three-digit codes.

  • Test Presentation:

    • Present each panelist with three samples: two of one type and one of the other, or vice versa.

    • The order of presentation should be randomized for each panelist.

  • Evaluation:

    • Instruct panelists to smell (or taste) the samples from left to right.

    • Ask panelists to identify the sample that is different from the other two.

    • Provide water and unsalted crackers for palate cleansing between evaluations.

  • Data Analysis:

    • Tally the number of correct identifications.

    • Use a statistical table for the triangle test to determine if the number of correct responses is statistically significant at a chosen confidence level (e.g., p < 0.05).

The Regulatory Landscape: Defining "Natural"

The designation of a flavor as "natural" is subject to strict regulatory definitions that vary by region.

  • United States (FDA): The term "natural flavor" is defined in 21 CFR 101.22. Essentially, a natural flavor must be derived from a natural source, such as plant or animal material, through physical, enzymatic, or microbiological processes.[6]

  • European Union (EU): Regulation (EC) No 1334/2008 governs flavorings. The EU has a more stringent definition of "natural," specifying the approved traditional food preparation processes that can be used.

It is imperative for researchers and manufacturers to be cognizant of these regulations, as they directly impact product labeling and consumer perception.

Conclusion: A Matter of Application and Intent

The choice between synthetic and naturally sourced this compound is not a matter of one being definitively "better" than the other, but rather a decision contingent on the specific application, desired sensory profile, regulatory requirements, and cost considerations.

  • Synthetic this compound offers high purity, consistency, and cost-effectiveness, making it an excellent choice for applications where a clean, well-defined aroma is required and the "natural" label is not a primary driver.

  • Naturally sourced this compound provides a more complex and nuanced aroma profile due to the presence of trace amounts of other naturally occurring compounds. It is the preferred option when a "natural" label is desired and a more intricate sensory experience is sought.

By employing the analytical and sensory evaluation protocols outlined in this guide, researchers and drug development professionals can make data-driven decisions to select the most appropriate source of this compound for their specific needs, ensuring both scientific rigor and alignment with product development goals.

References

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Sources

A Comparative Sensory Evaluation of Phenethyl 2-Methylbutyrate for Flavor and Fragrance Applications

Author: BenchChem Technical Support Team. Date: February 2026

In the nuanced world of flavor and fragrance development, the selection of aromatic esters is paramount to achieving desired sensory profiles. This guide provides an in-depth comparative sensory evaluation of phenethyl 2-methylbutyrate, a key aroma compound known for its complex fruity and floral characteristics. Through a detailed examination of its sensory attributes alongside structurally similar and functionally relevant alternatives—phenethyl butyrate and ethyl 2-methylbutyrate—this document offers researchers, scientists, and drug development professionals a comprehensive framework for informed ingredient selection. The methodologies presented herein are grounded in established sensory science protocols to ensure robust and reproducible data.

Introduction to this compound and its Analogs

This compound (CAS 24817-51-4) is an ester widely utilized in the food and fragrance industries to impart sweet, fruity, and floral notes.[1] Its aroma is often described with nuances of rose, honey, and green apple, making it a versatile ingredient in a variety of applications, from confectionery and beverages to fine fragrances and personal care products.[1] Understanding its precise sensory positioning requires a comparative analysis against other esters that might be considered as alternatives or for complementary use.

For this guide, we will compare this compound against two key alternatives:

  • Phenethyl Butyrate (CAS 103-52-6): Sharing the same phenethyl alcohol base, this ester offers a different fatty acid moiety. Its aroma is characterized as a warm floral-fruity and rosy scent.[2][3] The comparison between these two phenethyl esters will highlight the sensory impact of the branched versus straight-chain butyrate group.

  • Ethyl 2-Methylbutyrate (CAS 7452-79-1): This ester shares the 2-methylbutyrate group but has a simpler ethyl alcohol base. It is known for its powerful, diffusive green-fruity aroma, reminiscent of apple peels and pineapple skin.[4][5] This comparison will elucidate the contribution of the phenethyl group to the overall sensory profile.

Experimental Methodology: Quantitative Descriptive Analysis (QDA)

To objectively compare the sensory profiles of these three esters, a Quantitative Descriptive Analysis (QDA) is the recommended methodology.[6][7] QDA provides a detailed and quantifiable description of the sensory attributes of a product by a trained panel of assessors.[6]

Panelist Selection and Training

A panel of 10-12 individuals should be selected based on their sensory acuity, ability to discriminate between different aromas, and verbal fluency.[8] Initial screening should test for sensitivity to a range of basic tastes and common odorants.[8]

Once selected, the panel undergoes intensive training, typically over several weeks.[8] The training focuses on:

  • Odor Recognition: Panelists are familiarized with a variety of reference aroma compounds relevant to fruity and floral notes.[9]

  • Lexicon Development: Through a collaborative process, the panel develops a specific vocabulary (lexicon) to describe the sensory attributes of the test compounds.[10]

  • Intensity Scaling: Panelists are trained to rate the intensity of each attribute on a structured scale, typically a 15-point scale where 0 represents "not perceived" and 15 represents "very high intensity".

Sensory Lexicon Development

The development of a comprehensive sensory lexicon is crucial for a successful QDA.[11][12] Based on the known profiles of the three esters, the following attributes and their corresponding reference standards would be established during panel training:

Sensory AttributeDefinitionReference Standard(s)
Fruity - General The overall sensation of ripe fruit.A blend of isoamyl acetate and ethyl butyrate.
Apple The characteristic aroma of fresh green apples.trans-2-Hexenal, ethyl 2-methylbutyrate.[5]
Pineapple The sweet and tangy aroma of fresh pineapple.Allyl caproate, ethyl butyrate.[13]
Floral - General The overall sensation of fresh flowers.Linalool, phenethyl alcohol.
Rose The characteristic aroma of fresh roses.Phenethyl alcohol, geraniol.[2]
Honey The sweet, warm aroma associated with honey.Phenylacetic acid.
Sweet The perception of sweetness on the palate and in aroma.A series of sucrose solutions of increasing concentration.
Green The sharp aroma associated with freshly cut grass or leaves.cis-3-Hexenol.
Waxy The fatty, slightly heavy aroma associated with wax.Dodecanal.
Sample Preparation and Presentation

To ensure consistency and eliminate bias, samples are prepared and presented under controlled conditions:

  • Dilution: The esters are diluted to a concentration that is clearly perceptible but not overwhelming. A starting concentration of 10-50 ppm in a neutral solvent like mineral oil (for orthonasal evaluation) or a sugar-water solution (for retronasal evaluation) is recommended. The final concentration should be determined during panel training.

  • Blinding and Randomization: Samples are presented in identical, opaque containers labeled with random three-digit codes.[9] The order of presentation is randomized for each panelist to avoid order effects.[9]

  • Environment: The evaluation is conducted in a dedicated sensory analysis laboratory with individual booths to prevent distractions and interaction between panelists.[6]

Data Collection and Analysis

Panelists evaluate each sample and rate the intensity of each attribute on the 15-point scale using specialized data acquisition software. Each sample is evaluated in triplicate. The collected data is then statistically analyzed using Analysis of Variance (ANOVA) to determine significant differences between the samples for each attribute. Principal Component Analysis (PCA) can also be used to visualize the relationships between the samples and their sensory attributes.

Comparative Sensory Profiles: Expected Outcomes

Based on the known characteristics of each ester, the following quantitative sensory profiles are anticipated. The data presented in the table below is illustrative of expected results from a trained sensory panel.

Sensory AttributeThis compoundPhenethyl ButyrateEthyl 2-Methylbutyrate
Fruity - General 121013
Apple 8411
Pineapple 578
Floral - General 11125
Rose 10112
Honey 761
Sweet 987
Green 6312
Waxy 421

Intensity ratings are on a 15-point scale.

Interpretation of Expected Results:

  • This compound: Is expected to present a well-balanced and complex profile with strong fruity and floral notes, complemented by significant honey and green undertones.

  • Phenethyl Butyrate: Is anticipated to be more floral-dominant, with a pronounced rose character and a slightly less intense overall fruitiness compared to its 2-methyl counterpart.

  • Ethyl 2-Methylbutyrate: Is predicted to be intensely fruity and green, with a sharp, fresh apple-like character and significantly lower floral and sweet notes.

Experimental and Logical Workflow Visualization

The following diagram illustrates the workflow for the comparative sensory evaluation of the aroma esters.

Sensory_Evaluation_Workflow cluster_setup Phase 1: Setup and Training cluster_evaluation Phase 2: Sensory Evaluation cluster_analysis Phase 3: Data Analysis and Interpretation Panelist_Selection Panelist Selection (n=10-12) Panel_Training Panel Training (Odor Recognition & Scaling) Panelist_Selection->Panel_Training Selected Panelists Lexicon_Development Lexicon Development (Attributes & References) Lexicon_Development->Panel_Training Established Lexicon QDA_Session QDA Session (Individual Booths) Panel_Training->QDA_Session Trained Panel Sample_Prep Sample Preparation (Dilution, Blinding, Randomization) Sample_Prep->QDA_Session Prepared Samples Data_Collection Data Collection (Intensity Ratings) QDA_Session->Data_Collection Statistical_Analysis Statistical Analysis (ANOVA, PCA) Data_Collection->Statistical_Analysis Profile_Comparison Sensory Profile Comparison Statistical_Analysis->Profile_Comparison Conclusion Conclusion & Application Insights Profile_Comparison->Conclusion

Caption: Workflow for the Quantitative Descriptive Analysis of Aroma Esters.

Conclusion

This guide provides a comprehensive framework for the sensory evaluation of this compound in comparison to phenethyl butyrate and ethyl 2-methylbutyrate. The proposed Quantitative Descriptive Analysis methodology, coupled with a well-trained sensory panel and a robust lexicon, allows for the detailed and objective characterization of these important aroma compounds. The expected results indicate that this compound possesses a unique and balanced fruity-floral profile that distinguishes it from its structural analogs. For researchers and developers, this detailed sensory understanding is critical for the precise formulation of products that meet specific consumer preferences and market demands.

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  • The Fragrance Conservatory. Ethyl 2-methylbutyrate . Available from: [Link]

  • PerfumersWorld. Ethyl 2-Methylbutyrate . Available from: [Link]

  • MySkinRecipes. Phenethyl Butyrate – Fruity-floral (pear/rose) ester . Available from: [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Phenethyl 2-methylbutyrate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to your comprehensive guide on the safe handling of Phenethyl 2-methylbutyrate. As researchers and professionals in drug development, our commitment to innovation must be matched by an unwavering dedication to safety. This document moves beyond generic advice to provide a deep, scientifically-grounded framework for personal protection, operational protocols, and disposal. The causality behind each recommendation is explained to empower you with the knowledge to maintain a secure laboratory environment.

Understanding the Compound: A Risk-Based Approach

This compound is an aromatic ester recognized for its pleasant floral and fruity fragrance. While it is not classified as a highly hazardous substance, its properties as a combustible liquid and potential irritant necessitate a structured approach to handling. A thorough risk assessment is the foundation of a robust safety plan.

PropertyValueImplication for Handling
Molecular Formula C13H18O2An organic, non-halogenated compound.
Boiling Point ~263-282 °CLow volatility at room temperature, but vapor concentration can increase with heating.
Vapor Pressure ~0.003-0.004 mmHg @ 25°CLow vapor pressure suggests a minimal inhalation hazard under standard ambient conditions.
Flash Point >93 °C (>200 °F)Classified as a combustible liquid; requires careful management of ignition sources.
Solubility Insoluble in water; soluble in oils and alcohol.Spills will not be diluted by water; requires appropriate absorbents.

This data informs a multi-layered safety strategy, focusing on preventing skin and eye contact, mitigating inhalation risk under specific conditions, and managing its combustibility.

Core Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory for all personnel handling this compound. This protocol is designed as a self-validating system; adherence at each step ensures a baseline of safety.

Direct contact with skin and eyes is the most probable route of exposure. The following PPE forms your primary defense.

  • Hand Protection: Chemical-Resistant Gloves

    • Causality: As an ester, this compound can degrade common disposable glove materials like latex. Therefore, selecting a glove with proven resistance to esters is critical.

    • Primary Recommendation: Butyl or Neoprene gloves are highly recommended for handling esters and aromatic compounds.[1][2] They offer excellent chemical resistance for this class of chemical.

    • Alternative for Incidental Contact: For short-duration tasks with a low risk of splashing, nitrile gloves (minimum 5-mil thickness) can provide adequate splash protection. However, they should be replaced immediately upon any contact with the chemical.[3]

    • Protocol:

      • Always inspect gloves for tears, pinholes, or signs of degradation before use.

      • Don gloves before handling the primary container.

      • After handling, remove gloves using a technique that avoids skin contact with the outer surface.

      • Dispose of used gloves in the designated chemical waste container.

      • Wash hands thoroughly after every glove removal.

  • Eye and Face Protection

    • Causality: Chemical splashes can cause serious and irreversible eye damage. Standard safety glasses provide good frontal protection, but splashes can still occur from the sides or top.

    • Recommendation: ANSI Z87.1-compliant safety goggles are required to provide a full seal around the eyes. If there is a significant risk of splashing, a full-face shield should be worn in addition to safety goggles.

    • Protocol:

      • Ensure goggles fit snugly and comfortably.

      • In the event of a splash, proceed immediately to an emergency eyewash station and flush for a minimum of 15-20 minutes, holding the eyelids open.[4][5][6][7]

      • Seek immediate medical attention after flushing.

  • Protective Clothing

    • Causality: To prevent skin contact from drips or splashes, a protective layer over personal clothing is essential.

    • Recommendation: A buttoned, long-sleeved laboratory coat is mandatory. For larger volume transfers, a chemically resistant apron over the lab coat is advised.

    • Protocol:

      • Ensure the lab coat is fully buttoned.

      • Remove the lab coat before leaving the laboratory to prevent the spread of potential contamination.

      • In case of a spill on the lab coat, remove it immediately and follow decontamination procedures.

  • Footwear

    • Causality: Spills can easily reach the feet, and dropped containers pose an impact hazard.

    • Recommendation: Closed-toe shoes made of a non-porous material are required.

Due to its low vapor pressure, this compound does not typically pose a significant inhalation hazard at room temperature with adequate ventilation. However, certain procedures can increase the concentration of airborne vapors or create aerosols.

  • Triggering Conditions for Respiratory Protection:

    • Heating the substance above ambient temperature.

    • Aerosolizing the substance (e.g., spraying, sonicating).

    • Handling large quantities in a poorly ventilated area.

    • Cleaning up a significant spill.

  • Recommended Respiratory Protection:

    • Causality: If any of the above conditions are met, an air-purifying respirator is necessary to remove organic vapors from the inhaled air.

    • Recommendation: A NIOSH-approved half-mask or full-facepiece respirator equipped with organic vapor (OV) cartridges.[8][9] A P95 or P100 particulate pre-filter may be added if aerosols are being generated.[2][10]

    • Protocol:

      • All users of tight-fitting respirators must be medically cleared and fit-tested as per OSHA's Respiratory Protection Standard (29 CFR 1910.134).

      • Inspect the respirator and cartridges before each use.

      • Establish a cartridge change-out schedule based on usage and manufacturer's recommendations.

      • Clean and store the respirator properly after each use.

Operational and Disposal Plans

A safe laboratory environment is maintained through rigorous adherence to standardized procedures for handling and disposal.

The following workflow outlines the key steps for safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup prep1 Verify fume hood functionality prep2 Assemble all necessary materials and PPE prep1->prep2 prep3 Don all required PPE (Gloves, Goggles, Lab Coat) prep2->prep3 handle1 Work within a certified chemical fume hood prep3->handle1 handle2 Keep container closed when not in use handle1->handle2 handle3 Dispense slowly to avoid splashing handle2->handle3 handle4 Ground containers if transferring large volumes handle3->handle4 clean1 Wipe down work area with appropriate solvent handle4->clean1 clean2 Segregate waste into correctly labeled containers clean1->clean2 clean3 Doff PPE in correct order (Gloves last) clean2->clean3 clean4 Wash hands thoroughly clean3->clean4

Standard Handling Workflow

Immediate and correct response to a spill is crucial to prevent further exposure and contamination.

  • For Small Spills (<100 mL):

    • Alert personnel in the immediate area.

    • If the substance is at elevated temperature, evacuate and allow it to cool.

    • Ensure adequate ventilation (preferably within a fume hood).

    • Wearing your full PPE, contain the spill by creating a dike with an inert absorbent material (e.g., vermiculite, cat litter, or commercial spill pillows).[11][12]

    • Working from the outside in, apply the absorbent material to the spill.[11][13]

    • Once fully absorbed, carefully scoop the material into a designated, labeled hazardous waste container.[12]

    • Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.

    • Dispose of all contaminated cleaning materials as hazardous waste.

  • For Large Spills (>100 mL):

    • Evacuate the laboratory immediately.

    • Alert your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures.

    • Prevent entry into the area.

    • Do not attempt to clean up a large spill without specialized training and equipment.

This compound and materials contaminated with it must be disposed of as hazardous waste.

  • Waste Classification: As a non-halogenated organic liquid with a flashpoint above 60°C, it may not be classified as an ignitable hazardous waste (D001) at standard temperatures, but it is prudent to manage it as such due to its combustible nature.[1] It is not typically a P- or U-listed waste unless it is the sole active ingredient in a discarded commercial chemical product.[1]

  • Disposal Workflow:

cluster_collection Waste Collection cluster_storage On-site Storage cluster_disposal Final Disposal coll1 Use a dedicated, compatible waste container (e.g., HDPE) coll2 Label container: 'Hazardous Waste, This compound' coll1->coll2 coll3 Keep container closed except when adding waste coll2->coll3 stor1 Store in a designated Satellite Accumulation Area (SAA) coll3->stor1 stor2 Ensure secondary containment is present stor1->stor2 stor3 Segregate from incompatible materials stor2->stor3 disp1 Arrange for pickup by institutional EHS or certified waste vendor stor3->disp1 disp2 Complete all required waste manifests and logs disp1->disp2

Hazardous Waste Disposal Workflow
  • Key Principles:

    • Do Not Sink Dispose: This chemical is insoluble in water and should never be poured down the drain.[14]

    • Segregation: Keep non-halogenated waste streams separate from halogenated ones to reduce disposal costs and complexity.[14]

    • Container Management: Ensure waste containers are in good condition, compatible with the chemical, and always kept closed when not in use.[14]

By integrating these detailed protocols into your laboratory's Chemical Hygiene Plan, as mandated by OSHA standard 29 CFR 1910.1450, you establish a resilient and trustworthy safety culture. This proactive approach not only protects you and your colleagues but also ensures the integrity of your research.

References

  • U.S. Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • National Institute for Occupational Safety and Health. (n.d.). NIOSH Guide to the Selection & Use of Particulate Respirators. Retrieved from [Link]

  • City University of New York. (2023). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]

  • National Institute for Occupational Safety and Health. (n.d.). NIOSH Guide to the Selection and Use of Particulate Respirators Certified Under 42 CFR 84. Retrieved from [Link]

  • Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]

  • Mayo Clinic. (n.d.). Chemical splash in the eye: First aid. Retrieved from [Link]

  • American Chemical Society. (n.d.). Guide for Chemical Spill Response. Retrieved from [Link]

  • National Institute for Occupational Safety and Health. (n.d.). OSHA Respirator Requirements for Selected Chemicals. Retrieved from [Link]

  • Lab Manager. (2023). 8 Steps to Handling a Lab Chemical Spill. Retrieved from [Link]

  • West Broward Eyecare Associates. (2025). Chemical Eye Burns: First Aid Steps That Can Save Your Sight. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Solvents in the Workplace - How to Determine if They Are Hazardous Waste. Retrieved from [Link]

  • Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance. Retrieved from [Link]

  • Better Health Channel. (n.d.). Eye injuries - chemical burns. Retrieved from [Link]

  • Maine Department of Environmental Protection. (n.d.). Chapter 850: IDENTIFICATION OF HAZARDOUS WASTES. Retrieved from [Link]

  • University of Florida Environmental Health and Safety. (n.d.). Respirator Equipment Selection Guidance and the NIOSH Respirator Selection Logic Process. Retrieved from [Link]

  • Atlantic Safety Products. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]

  • University of Maryland Environmental Safety, Sustainability and Risk. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • 3M. (n.d.). 3M Respirator Selection Guide. Retrieved from [Link]

  • University of British Columbia Safety & Risk Services. (n.d.). Spill Clean up Procedure. Retrieved from [Link]

  • Meriden-Curtis. (n.d.). Immediate Care for Chemical Eye Injuries. Retrieved from [Link]

  • University of California, Irvine Environmental Health and Safety. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

  • California State University, East Bay. (n.d.). Glove Recommendation Chart. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.